Rupintrivir

Catalog No.
S542073
CAS No.
223537-30-2
M.F
C31H39FN4O7
M. Wt
598.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rupintrivir

CAS Number

223537-30-2

Product Name

Rupintrivir

IUPAC Name

ethyl (E,4S)-4-[[(2R,5S)-2-[(4-fluorophenyl)methyl]-6-methyl-5-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-4-oxoheptanoyl]amino]-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate

Molecular Formula

C31H39FN4O7

Molecular Weight

598.7 g/mol

InChI

InChI=1S/C31H39FN4O7/c1-5-42-27(38)11-10-24(16-21-12-13-33-29(21)39)34-30(40)22(15-20-6-8-23(32)9-7-20)17-26(37)28(18(2)3)35-31(41)25-14-19(4)43-36-25/h6-11,14,18,21-22,24,28H,5,12-13,15-17H2,1-4H3,(H,33,39)(H,34,40)(H,35,41)/b11-10+/t21-,22+,24+,28-/m0/s1

InChI Key

CAYJBRBGZBCZKO-BHGBQCOSSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

(trans-(4S,2'R,5'S,3''S)-4-(2'-4-(4-fluorobenzyl)-6'-methyl-5'-((5''-methylisoxazole)-3''-carbonylamino)-4-oxoheptanoylamino))-5-(2''-oxopyrrolidin-3'''-yl)pent-2-enoic acid ethyl ester, AG 7088, AG-7088, AG7088, ethyl-3-((5'-methylisoxazole-3'-carbonyl)-Valpsi(COCH2)Phe(4-F)-(pyrrol-Ala))propenoate, rupintrivir, ruprintrivir

Canonical SMILES

CCOC(=O)C=CC(CC1CCNC1=O)NC(=O)C(CC2=CC=C(C=C2)F)CC(=O)C(C(C)C)NC(=O)C3=NOC(=C3)C

Isomeric SMILES

CCOC(=O)/C=C/[C@H](C[C@@H]1CCNC1=O)NC(=O)[C@H](CC2=CC=C(C=C2)F)CC(=O)[C@H](C(C)C)NC(=O)C3=NOC(=C3)C

The exact mass of the compound Rupintrivir is 598.2803 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Isoxazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Comprehensive Technical Guide: Rupintrivir (AG7088) - From Discovery to Clinical Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

Rupintrivir (AG7088) represents a significant milestone in antiviral drug discovery as the first-in-class human rhinovirus (HRV) 3C protease inhibitor developed using structure-based drug design methodologies. This irreversible inhibitor was originally developed by Agouron Pharmaceuticals (a Pfizer subsidiary) as an intranasal treatment for human rhinovirus infections, which are the predominant cause of the common cold and can lead to serious complications in vulnerable populations. Despite demonstrating broad-spectrum activity against all HRV serotypes tested in vitro and showing promise in initial human challenge studies, this compound ultimately failed to demonstrate sufficient efficacy in natural infection settings, leading to the termination of its clinical development. Nevertheless, this compound remains an important pharmacological tool compound and has inspired subsequent drug discovery efforts targeting viral proteases across multiple virus families, including coronaviruses and enteroviruses.

The development of this compound provided valuable insights into the challenges of targeting respiratory viruses with direct-acting antivirals, particularly regarding the timing of therapeutic intervention and the pharmacokinetic requirements for effective viral suppression in the respiratory tract. Its discovery also validated the 3C protease as a viable drug target and established the foundational chemistry for irreversible inhibition of viral cysteine proteases. This comprehensive technical review examines the scientific foundation, experimental data, and clinical development of this compound, providing researchers with detailed methodologies and structure-activity relationships that continue to inform antiviral drug discovery efforts.

Drug Profile and Development Status

Basic Drug Characteristics

This compound is a synthetic small molecule with poor aqueous solubility and low oral bioavailability, characteristics that influenced its development as an intranasal formulation rather than an oral therapeutic. The compound has a molecular weight of 598.66 g/mol and the chemical formula C₃₁H₃₉FN₄O₇. It belongs to the class of 2-heteroaryl carboxamides and features an α,β-unsaturated ester moiety that functions as a Michael acceptor, enabling irreversible covalent binding to the active-site cysteine residue of the 3C protease [1] [2].

Key physicochemical properties include:

  • Poor aqueous solubility, necessitating specialized formulation approaches for adequate nasal delivery
  • Low oral bioavailability, which prompted the search for orally bioavailable successors
  • Irreversible inhibition mechanism, differentiating it from conventional competitive protease inhibitors
Development Timeline and Current Status

Table 1: this compound Development Timeline

Year Development Phase Key Events and Outcomes
Pre-1999 Discovery & Preclinical Identification through structure-based drug design; demonstration of broad-spectrum anti-HRV activity
1999 Phase II Clinical Trials Successful initial trials in experimentally infected volunteers
2002-2003 Phase II/III Clinical Trials Failure to meet endpoints in natural infection studies; development halted
Post-2003 Research Tool Continued use in structural biology and mechanism of action studies; investigation against other viruses

The clinical development of this compound was terminated following Phase II/III trials that failed to demonstrate significant efficacy against naturally acquired rhinovirus infections. Despite showing promise in human challenge studies where treatment could be initiated prior to or immediately following viral exposure, the compound did not provide significant clinical benefit when administered after the onset of natural cold symptoms. This outcome highlighted the critical importance of early intervention in acute viral respiratory infections and the limitations of animal models in predicting human efficacy [2] [3].

Mechanism of Action and Structural Biology

3C Protease Function in Viral Replication

The 3C protease is an essential enzyme in the rhinovirus life cycle, responsible for the majority of proteolytic processing events required to generate functional viral proteins from the initial polyprotein translation product. This enzyme exhibits a chymotrypsin-like fold with a cysteine nucleophile instead of serine, classifying it as a cysteine protease. The protease cleaves at specific sites with preference for Gln-Gly sequences, with its activity being absolutely required for viral replication. The high degree of sequence conservation in the substrate-binding region across HRV serotypes makes it an attractive target for broad-spectrum antiviral development [4] [5].

The essential functions of 3C protease include:

  • Processing of viral polyprotein into mature functional proteins
  • Cleavage of specific host cell proteins to subvert antiviral responses
  • Interference with host cell transcription and translation through specific protein cleavages
Molecular Mechanism of Inhibition

This compound functions as an irreversible, covalent inhibitor that mimics the natural peptide substrate of the 3C protease. The compound contains an α,β-unsaturated ethyl ester moiety (Michael acceptor) that undergoes addition with the catalytic cysteine residue (Cys147) in the enzyme active site. This covalent adduct formation permanently inactivates the protease, preventing viral polyprotein processing and halting viral replication. Crystallographic studies of this compound bound to HRV serotype 2 3C protease have revealed an extensive set of interactions, including close binding between the inhibitor and side chains of 14 amino acids of 3C protease, with 13 of these being completely conserved across HRV serotypes [4] [6].

G HRV_Infection HRV Infection Polyprotein Viral Polyprotein Synthesis HRV_Infection->Polyprotein Protease 3C Protease Cleavage Polyprotein->Protease ViralProteins Functional Viral Proteins Protease->ViralProteins Block Blocked Replication Protease->Block When Inhibited Replication Viral Replication ViralProteins->Replication This compound This compound Binding Inhibition 3C Protease Inhibition This compound->Inhibition Covalent Binding to Cys147 Inhibition->Protease Prevents Cleavage

Figure 1: this compound Mechanism of Action - Inhibiting HRV Replication via 3C Protease Covalent Binding

The structural basis for this compound's broad-spectrum activity lies in its interaction with highly conserved residues in the 3C protease active site. Structural studies have shown that the inhibitor binds to a constellation of residues that are strictly maintained across HRV serotypes, explaining its ability to inhibit all tested strains. The compound makes extensive contacts with the S1, S2, and S4 substrate-binding pockets of the protease, with the P1 lactam moiety interacting with the S1 pocket and the P2 4-fluorophenylmethyl group occupying the S2 pocket [4] [6].

In Vitro Antiviral Activity and Resistance Profile

Broad-Spectrum Activity Against Picornaviruses

This compound demonstrates potent and broad-spectrum activity against a wide range of human rhinoviruses and related picornaviruses. In comprehensive cell-based assays, the inhibitor was active against all 48 HRV serotypes tested, with a mean EC₅₀ of 23 nM in H1-HeLa cells and similar potency in MRC-5 human lung fibroblast cells. The compound also exhibited significant activity against clinical isolates of HRV and multiple enterovirus species, including coxsackievirus and echovirus, though with somewhat reduced potency compared to laboratory-adapted HRV strains [4] [7].

Table 2: In Vitro Antiviral Activity Profile of this compound

Virus Category Number Tested Mean EC₅₀ (Range) Assay System
HRV Serotypes 48 0.023 µM (0.014-0.030 µM) H1-HeLa cell protection
HRV Clinical Isolates 23 0.028 µM (0.016-0.042 µM) H1-HeLa cell protection
Enteroviruses 8 0.075 µM (0.007-0.249 µM) Cell protection assays
EV71 1 0.150 µM Cell protection assay

The antiviral potency of this compound has been confirmed across multiple assay formats, including cytopathic effect (CPE) reduction assays, plaque reduction assays, and viral titer reduction assays. Time-of-addition studies have demonstrated that the compound is most effective when added early in the viral replication cycle, consistent with its mechanism of inhibiting polyprotein processing. Even when introduced later in infection, this compound can reduce the production of inflammatory cytokines IL-6 and IL-8, suggesting potential modulatory effects on the host response to infection [4] [2] [7].

Resistance Profile and Genetic Barrier

The potential for resistance development to this compound was systematically evaluated through serial passage of HRV serotypes 14, 2, 39, and Hanks in the presence of increasing concentrations of the inhibitor. These studies revealed that resistant variants emerged relatively slowly, requiring 14 to 40 cumulative days in culture (3-6 passages) before significant reductions in susceptibility were observed. The resistance mutations identified through sequence analysis of the 3C protease gene demonstrated diverse substitution patterns but with common features, frequently involving residues at positions 129, 130, and 131 (numbering varies by HRV serotype) [4].

Table 3: Resistance Mutations Identified in HRV Serotypes During In Vitro Passage

HRV Serotype Passage Duration Identified Mutations Fold Reduction in Susceptibility
HRV 14 14 days T129T/A, T131T/A, T143P/S 7-fold
HRV 14 55 days A121A/V, Y139Y/H (additional) 5-fold (total)
HRV 2 62 days N165T, E3E/G, A103A/V Minimal further reduction
HRV 39 40 days N130N/K, L136L/F No significant reduction
HRV Hanks 24 days T130A No significant reduction

The genetic barrier to resistance for this compound appears relatively high, as evidenced by the requirement for multiple mutations to confer significant reductions in susceptibility. Site-directed mutagenesis studies confirmed that individual mutations typically resulted in only modest (2- to 7-fold) decreases in susceptibility, while combinations of three or four mutations were required to achieve more substantial (up to 15-fold) reductions. This mutational pattern suggests that the extensive interactions between this compound and conserved residues in the 3C protease active site make complete resistance difficult to achieve without compromising enzymatic function [4].

Experimental Protocols and Methodologies

Biochemical Protease Inhibition Assay

The enzymatic activity of this compound against HRV 3C protease can be quantified using a continuous fluorometric assay that measures the time-dependent inactivation of the protease. The standard protocol involves:

  • Enzyme preparation: Recombinant HRV 3C protease is expressed and purified using standard chromatographic methods. The enzyme concentration is determined by active-site titration.
  • Substrate preparation: A fluorogenic peptide substrate containing the 3C protease cleavage site (typically with Gln-Gly at the scissile bond) is used at concentrations above Km to maintain pseudo-first-order conditions.
  • Inhibition kinetics: Various concentrations of this compound (typically 0-100 nM) are pre-incubated with enzyme, and residual activity is measured over time. The observed inactivation rates (kobs) are determined from the slope of semilogarithmic plots of activity versus time.
  • Data analysis: The second-order rate constant (Kobs/[I]) is calculated from the linear regression of kobs versus inhibitor concentration. This compound typically demonstrates inactivation rate constants of approximately 223,000 M⁻¹s⁻¹ against HRV 3C protease [8].

This biochemical assay provides crucial information about the potency and mechanism of protease inhibition and can be adapted for high-throughput screening of compound libraries or for evaluating inhibitors against mutant proteases.

Cell-Based Antiviral Assay

The antiviral activity of this compound in cell culture is typically determined using a cytopathic effect (CPE) inhibition assay with the XTT dye reduction method as the endpoint. The standard protocol includes:

  • Cell preparation: H1-HeLa cells (ATCC) are maintained in minimal essential medium with 10% fetal bovine serum at 34°C.
  • Virus infection: Cells are infected with HRV at a predetermined multiplicity of infection (MOI) that yields 65-95% cell death in the absence of inhibitor.
  • Compound treatment: Serial dilutions of this compound are added to infected cells immediately after viral adsorption.
  • CPE quantification: After 3-5 days of incubation, XTT with phenazine methosulfate is added to measure cell viability spectrophotometrically at 450/650 nm.
  • Data analysis: The EC₅₀ is calculated as the concentration of compound that increases formazan production in infected cells to 50% of that in uninfected, compound-free controls. Cytotoxicity (CC₅₀) is determined in parallel using uninfected cells [4] [8].

This cell-based assay provides a comprehensive assessment of the antiviral efficacy and selectivity index (CC₅₀/EC₅₀) of this compound under physiologically relevant conditions.

Resistance Selection Protocol

The in vitro selection of resistant variants involves serial passage of virus in the presence of increasing concentrations of this compound:

  • Initial passage: H1-HeLa cells are infected with HRV at an MOI of 0.1 in the presence of up to 3.5× EC₅₀ of this compound.
  • Serial passage: Supernatants are collected when CPE reaches at least 50% and used to infect fresh cells in the presence of 1- to 3-fold higher inhibitor concentrations.
  • Variant isolation: After 3-6 passages (14-40 days), viral RNA is extracted from cell-free lysates, and the 3C protease region is amplified by RT-PCR and sequenced.
  • Clonal analysis: For late-stage passages, PCR amplicons are subcloned and multiple clones are sequenced to identify mixed populations [4].

This systematic approach allows for the identification of resistance-associated mutations and assessment of the genetic barrier to resistance.

Clinical Development and Outcomes

Phase II Experimental Challenge Studies

The initial clinical evaluation of this compound in human experimental challenge studies demonstrated promising results. In a Phase II, randomized, double-blind, placebo-controlled trial conducted in 202 healthy volunteers, participants received intranasal this compound (2% suspension) multiple times daily beginning 24 hours after deliberate exposure to human rhinovirus. The results showed:

  • 33% reduction in viral titer in nasal secretions compared to placebo
  • Significant reduction in cold symptoms and total symptom scores
  • Decreased nasal discharge weight and respiratory symptom severity
  • Generally good tolerability with mild adverse events including blood-tinged mucus and nasal passage irritation reported in some subjects [2] [3]

These positive outcomes in a controlled challenge setting provided proof of concept for 3C protease inhibition as a viable antiviral strategy and supported advancement to larger natural infection studies.

Phase II/III Natural Infection Studies and Failure

The subsequent large-scale multicenter trials evaluating this compound in naturally acquired rhinovirus infections failed to confirm the promising results from the challenge studies. In these double-blind, placebo-controlled trials conducted at over 50 sites in the United States:

  • Treatment initiation occurred within 36 hours of first cold symptom appearance
  • No significant efficacy was demonstrated compared to placebo in reducing symptom severity or duration
  • Viral load reductions were inconsistent and not correlated with clinical benefit
  • Development was terminated due to failure to meet primary endpoints [2] [3]

The discrepancy between challenge and natural infection studies highlights the significant methodological differences between these trial designs, including the timing of treatment initiation, the diversity of circulating virus strains, and the influence of pre-existing immunity in natural settings.

Subsequent Research and Potential Applications

Activity Against Other Viruses

Despite its failure against natural HRV infections, this compound has demonstrated promising activity against other picornaviruses, particularly enterovirus 71 (EV71), a significant cause of hand-foot-mouth disease that can lead to severe neurological complications. Crystallographic studies of EV71 3C protease in complex with this compound have revealed similar binding modes to HRV 3C protease, though with notable differences in the S2' pocket that may explain variations in potency. These findings have inspired optimization efforts to develop more potent derivatives specifically targeting EV71 [6].

The broad-spectrum potential of this compound has also been explored against coronaviruses, based on structural similarities between picornaviral 3C proteases and coronavirus 3C-like proteases (3CLpro). Although this compound itself does not optimally fit the binding site of SARS-CoV-2 3CLpro, its structural framework has served as a starting point for the design of coronavirus protease inhibitors [9] [3].

Influence on Subsequent Drug Discovery

The development of this compound has had a lasting impact on antiviral drug discovery through several key contributions:

  • Validation of 3C protease as a viable drug target for picornaviruses
  • Structural insights from inhibitor-protease co-crystals that have informed the design of subsequent generations of protease inhibitors
  • Demonstration of the challenges associated with treating acute viral respiratory infections
  • Inspiration for compound 1, an orally bioavailable successor with similar mechanism of action that advanced to Phase I clinical trials [8]

Recent research has focused on developing non-covalent inhibitors of HRV 3C protease that avoid potential toxicity concerns associated with the irreversible covalent binding mechanism of this compound. Virtual screening approaches, molecular dynamics simulations, and density functional theory calculations have identified promising non-covalent candidates with favorable binding properties and antiviral activity [5].

Conclusion and Future Perspectives

The story of this compound represents both the promise and challenges of targeted antiviral therapy for acute respiratory infections. While its clinical development ultimately failed due to lack of efficacy in natural settings, the compound remains a landmark achievement in structure-based drug design and continues to provide valuable insights for antiviral development. The high genetic barrier to resistance demonstrated by this compound underscores the advantage of targeting highly conserved viral enzymes with extensive inhibitor-enzyme interactions.

References

Mechanism of Action and Experimental Insights

Author: Smolecule Technical Support Team. Date: February 2026

Rupintrivir is designed based on the substrate of the 3C protease, making it a potent, irreversible inhibitor [1] [2]. The following diagram illustrates its mechanism of action and key experimental findings:

G A This compound B Irreversibly binds to 3C Protease Active Site A->B C Inhibits Polyprotein Cleavage B->C E Key Experimental Finding: Broad-spectrum activity against all tested HRV serotypes B->E D Halts Viral Replication C->D F Key Experimental Finding: Resistance mutations arise slowly (T130A, N165T, etc.) D->F

The key experimental methodologies for studying this compound include:

  • In Vitro Susceptibility Assays: Used to determine the 50% effective concentration (EC₅₀) against various virus serotypes in cell culture (e.g., H1-HeLa cells) [2] [3]. These assays confirmed its broad-spectrum activity.
  • Serial Virus Passage: Viruses are serially passaged in cell culture under increasing drug pressure to study the development of resistance and identify mutation sites in the 3C protease gene [2].
  • X-ray Crystallography: Reveals the atomic-level interactions between this compound and the 3C protease active site, showing how the inhibitor's scaffold spans the S1'-S4 substrate pockets [1] [3] [4]. This is crucial for rational drug design.
  • Cell-Based Protease Inhibition Assays: Measure the inhibitor's ability to block protease-mediated cleavage in a cellular environment, often using reporter systems [5].

Structural Biology and Cross-Reactivity

Structural studies are a major application of this compound in research. The table below compares its interaction with 3C proteases from different viruses, explaining varied efficacy.

Virus Species Structural Features of 3C Protease Implications for this compound
Human Rhinovirus (HRV) Standard, accessible substrate binding pockets [1] High-affinity binding; potent activity (nanomolar EC₅₀) [1] [3]
Enterovirus 71 (EV71) Surface-recessive S2' pocket; half-closed S2 subsite [3] [4] Reduced binding affinity; C-terminus of inhibitor cannot properly fit [4]
Human Rhinovirus C (HRV-C) Volume-decreased S1' subsite; half-closed S2 subsite (similar to EV71) [3] Lower binding affinity compared to HRV-A and HRV-B; inhibitor assumes an "intermediate" conformation [3]

Research Applications Beyond Antivirals

While its primary use is in virology, this compound's well-characterized protease-inhibitor pair has been co-opted for other innovative research fields:

  • Synthetic Biology: The HRV protease and this compound form the core of the iCROP (integrated compact regulators of protein activity) system [6].
    • In iCROP, a target protein is engineered to include an HRV protease cleavage site. The fused protease keeps the protein inactive by cleaving it.
    • Adding this compound inhibits the protease, allowing the target protein to remain intact and function. This system enables precise, post-translational control over protein activity in response to a small molecule [6].
  • Drug Repurposing and Design: this compound serves as a leading structural template for designing new 3C protease inhibitors against other picornaviruses, such as Foot-and-Mouth Disease Virus (FMDV) [5].

References

Comprehensive Technical Guide: Rupintrivir as an Irreversible Covalent Inhibitor of Human Rhinovirus 3C Protease

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

Rupintrivir (formerly AG-7088) represents a pioneering irreversible covalent inhibitor that specifically targets the 3C protease (3Cpro) of human rhinovirus (HRV), the primary causative agent of the common cold. As a member of the Picornaviridae family, HRV contains a positive-sense single-stranded RNA genome that is translated into a large polyprotein precursor, which requires extensive proteolytic processing to generate functional viral proteins. The 3C protease is a non-structural protein that plays an indispensable role in the viral replication cycle by cleaving this polyprotein at specific sites to produce mature viral components essential for replication and assembly. The critical nature of this enzyme, combined with its high degree of conservation across HRV serotypes, makes it an attractive target for antiviral intervention [1] [2] [3].

The development of this compound marked a significant advancement in antiviral drug discovery as it was one of the first compounds to employ structure-based drug design methodologies targeting viral proteases beyond HIV. This compound demonstrates broad-spectrum activity against a wide range of HRV serotypes, exhibiting potent inhibition of all 48 HRV serotypes tested in cell protection assays, with EC50 values ranging from 3 to 81 nM [1] [4]. Despite its promising preclinical profile and validation in phase II human challenge trials, where it demonstrated a 33% reduction in mean symptom scores, this compound's clinical development was ultimately discontinued due to suboptimal pharmacokinetic properties and limited efficacy in natural infection settings [1] [3]. Nevertheless, it remains a valuable prototype for understanding covalent inhibition strategies and continues to inform the development of subsequent antiviral protease inhibitors.

Molecular Mechanism of Action

Covalent Inhibition Mechanism

This compound functions as an irreversible covalent inhibitor that specifically targets the catalytic cysteine residue (Cys147 in HRV-14 numbering, equivalent to Cys146 in other serotypes) within the active site of the HRV 3C protease. The inhibitor incorporates a Michael acceptor moiety—specifically an α,β-unsaturated ester—that serves as an electrophilic warhead strategically positioned to undergo nucleophilic attack by the thiolate anion of the cysteine residue in the enzyme's catalytic dyad [5] [2] [4]. The catalytic dyad of HRV 3C protease consists of Cys147 and His40, which function in concert to facilitate proteolytic cleavage of viral polyproteins. In the normal catalytic mechanism, this dyad enables nucleophilic attack on peptide bonds following a substrate-assisted catalysis mechanism.

The covalent inhibition process occurs through a three-step mechanism:

  • Initial reversible recognition: this compound binds reversibly to the active site through extensive interactions between its peptide-like backbone and substrate-binding subsites (S1-S4) of the protease.
  • Nucleophilic attack: The thiolate anion of Cys147 attacks the β-carbon of the Michael acceptor system, resulting in the formation of a covalent thioether adduct.
  • Irreversible complex formation: The inhibitor becomes permanently tethered to the catalytic cysteine, effectively abolishing enzymatic activity [5] [2].

This mechanism is characterized as time-dependent inactivation, following a characteristic two-step process where initial rapid equilibrium binding is followed by a slower covalent bond formation step. Once formed, the covalent enzyme-inhibitor complex is essentially irreversible under physiological conditions, leading to permanent inactivation of the protease and consequent blockade of viral polyprotein processing [6] [4].

Mechanism Visualization

G Compound This compound Protease 3C Protease (Cys147-His40) Compound->Protease 1. Binding Complex Reversible Enzyme-Inhibitor Complex Protease->Complex Recognition Covalent Covalent Inactivation Complex->Covalent 2. Nucleophilic Attack Polyprotein Viral Polyprotein Covalent->Polyprotein 3. Prevents Inhibition Replication Inhibition Covalent->Inhibition 4. Result Cleavage Polyprotein Cleavage Polyprotein->Cleavage Normal Function Replication Viral Replication Cleavage->Replication

This compound's covalent inhibition mechanism of HRV 3C protease prevents viral replication.

Structural Basis of Inhibition

Active Site Architecture and Binding Interactions

The 3C protease active site features a characteristic chymotrypsin-like fold with a well-defined substrate-binding cleft that accommodates this compound through extensive interactions. Structural analyses, particularly from X-ray crystallography studies of this compound bound to HRV-2 3C protease, reveal that the inhibitor forms interactions with 14 amino acid residues within the protease active site, explaining its high potency and broad-spectrum activity [5] [1]. The active site is organized into several subsites (S1'-S4) that recognize specific residues in substrate sequences, with this compound being designed as a peptidomimetic compound that optimally occupies these subsites.

The binding motif of this compound includes:

  • P1 moiety: A 3-(S)-pyrrolidinone group that occupies the S1 subsite, forming critical hydrogen bonds with backbone atoms of His163 and Glu166.
  • P1' moiety: The Michael acceptor warhead (α,β-unsaturated ester) positioned in the S1' subsite adjacent to the catalytic Cys147.
  • P2 moiety: A 4-fluorobenzyl group that engages the hydrophobic S2 subsite.
  • P3 moiety: A 5-methylisoxazole-3-carboxamide group that extends toward the more open S3/S4 subsites [1] [4].

Notably, 13 of the 14 active site residues that interact with this compound are completely conserved across 38 different HRV serotypes and clinical isolates, providing a structural explanation for the compound's broad-spectrum activity against diverse rhinovirus serotypes [5]. This high degree of conservation is particularly significant given that over 160 HRV serotypes have been identified, classified into three species (HRV-A, HRV-B, and HRV-C), with this compound demonstrating potent inhibition across all tested representatives [1] [7].

Covalent Bond Formation

The covalent adduction occurs specifically between the sulfur atom of Cys147 and the β-carbon of the Michael acceptor system in this compound. Crystal structures of the inhibitor-protease complex reveal that the catalytic dyad (Cys147-His40) is positioned optimally for this nucleophilic attack, with the imidazole ring of His40 serving to deprotonate the cysteine thiol and enhance its nucleophilicity [1] [2]. The resulting thioether linkage is stable and irreversible, permanently blocking the active site and preventing the protease from processing viral polyproteins.

The oxyanion hole of the protease, composed of Gly145, Ser146, and Cys147, forms crucial hydrogen bonds with the carbonyl oxygen of the Michael acceptor, stabilizing the transition state during covalent bond formation and contributing to the compound's high inhibitory potency [6]. This intricate network of interactions, combining both reversible binding elements and irreversible covalent bond formation, makes this compound an exceptionally effective inhibitor of 3C protease function.

Quantitative Biological Activity

Antiviral Potency and Enzymatic Inhibition

This compound demonstrates impressive broad-spectrum activity against a comprehensive panel of HRV serotypes. In cell-based antiviral assays using H1-HeLa cells, the compound exhibited EC50 values ranging from 3 to 81 nM across 48 different HRV serotypes, with particularly potent activity against HRV-14 (EC50 = 12 nM) [2] [3] [4]. Direct enzymatic assays with purified HRV 3C protease have confirmed its mechanism-based inhibition, with IC50 values in the low nanomolar range.

Table 1: Antiviral Activity of this compound Against Human Rhinovirus Serotypes

Virus Serotype EC50 (μM) IC50 (μM) Assay Type Reference
HRV-B14 0.012 0.046 Cell protection [1] [4]
HRV-A16 0.191 N/R Cell protection [1]
HRV-A21 0.187 N/R Cell protection [1]
HRV-2 0.003-0.081* N/R Cell protection [5] [4]
Multiple Serotypes (48 tested) 0.003-0.081 N/R Cell protection [4]

Reported range; N/R = Not reported

The compound's effectiveness extends to more physiologically relevant models, including MucilAir—a human standardized air-liquid interface 3D airway epithelial culture system. In this model, which better recapitulates the human respiratory epithelium, this compound efficiently inhibited respiratory picornavirus replication in a dose-dependent manner and prevented virus-induced impairment of mucociliary clearance, a key innate defense mechanism [8].

Comparison with Related Inhibitors

Table 2: Comparison of this compound with Other 3C Protease Inhibitors

Compound Mechanism HRV-14 3Cpro IC50 (μM) HRV-14 Antiviral EC50 (μM) Status
This compound (AG7088) Irreversible covalent 0.02-0.05 0.012 Clinical trials (discontinued)
AG7404 (Compound 1) Irreversible covalent 0.046 0.108-0.191 Preclinical
S43 Non-covalent 2.33 N/R Experimental
S33 Non-covalent 11.32 N/R Experimental
Macrocyclic inhibitor Covalent 0.008 N/R Experimental

N/R = Not reported

Recent developments have focused on improved derivatives such as AG7404, a modified this compound analog designed with enhanced pharmacokinetic properties, including threefold higher oral bioavailability compared to the parent compound [1]. Additionally, research has expanded to include non-covalent inhibitors (e.g., S33 and S43) that offer potential advantages in selectivity and safety profiles, though with generally lower potency compared to covalent inhibitors [2] [3].

Resistance Profile and Genetic Barrier

In Vitro Resistance Selection Studies

The resistance potential of this compound has been systematically evaluated through in vitro serial passage experiments of multiple HRV serotypes (HRV-14, HRV-2, HRV-39, and HRV Hanks) under increasing drug pressure [5]. These studies demonstrated that HRV variants with reduced susceptibility to this compound emerged relatively slowly, requiring 14 to 40 cumulative days of culture under selective pressure. The observed reductions in susceptibility were generally modest, with the most significant being only a sevenfold decrease in sensitivity for HRV-14 variants.

Genotypic analysis of resistant variants revealed that multiple amino acid substitutions in diverse patterns confer reduced susceptibility, though with common features across serotypes:

  • HRV-14: T129A, T131A, T143P/S, Y139H, A121V
  • HRV-2: N165T, E3G, A103V
  • HRV-39: N130K, L136F, S105T
  • HRV Hanks: T130A [5]

Notably, three of the four HRV variants selected contained a substitution at residue 130 (or the equivalent residue 129 in HRV-14 numbering), highlighting the importance of this position in mediating resistance. However, even with continued selective pressure over extended periods (40-72 days) and accumulation of additional mutations, only minimal further reductions in susceptibility (up to fivefold) were observed, indicating a high genetic barrier to resistance [5].

Structural Basis of Resistance

The resistance-associated mutations identified through in vitro passage studies primarily cluster in regions surrounding, but not directly within, the active site. This distribution suggests an allosteric mechanism of resistance rather than direct interference with inhibitor binding. Specifically, residues such as Thr129, Thr131, and Thr143 form part of the βcII-βdII loop region, which exhibits significant conformational variability across rhinovirus serotypes and may influence active site dynamics [5] [1].

Site-directed mutagenesis studies confirmed that individual mutations (T129A, T131A, T143P) confer only modest reductions in susceptibility (2-3 fold), while combination of multiple mutations is required for more significant resistance (5-7 fold). This requirement for accumulating multiple mutations to achieve clinically relevant resistance levels, combined with the slow emergence of resistant variants in vitro, underscores the high genetic barrier to resistance—a particularly advantageous property for an antiviral agent [5].

Experimental Protocols and Methodologies

Antiviral Susceptibility Assays

The antiviral activity of this compound is typically evaluated using cell-based assays that measure protection against virus-induced cytopathic effect (CPE). The standard protocol involves:

  • Cell culture: H1-HeLa cells (ATCC CRL-1958) maintained in Dulbecco's Modified Eagle's Medium supplemented with 5-10% fetal bovine serum and antibiotics.
  • Virus infection: Cells are infected with HRV at a multiplicity of infection (MOI) of 0.1 or with 100 TCID50/ml (50% tissue culture infectious dose).
  • Compound treatment: Serial dilutions of this compound are added simultaneously with virus inoculation.
  • Incubation: Infected cells are incubated at 33-34°C for 72 hours, optimal for rhinovirus replication.
  • Viability assessment: Cell viability is quantified using MTT (3-(4,5-dimethylthiazol-2yl)-2,5-diphenyltetrazolium bromide) assay, measuring absorbance at 540/690 nm.
  • Data analysis: EC50 values are calculated using nonlinear regression analysis (GraphPad Prism) [5] [1].

For more physiologically relevant assessment, MucilAir models—human primary 3D airway epithelial cultures at air-liquid interface—can be employed. These systems allow evaluation of both antiviral efficacy and prevention of virus-induced epithelial dysfunction, such as impairment of mucociliary clearance [8].

Enzymatic Inhibition Assays

Direct inhibition of 3C protease activity is measured using fluorogenic or colorimetric substrate cleavage assays:

  • Enzyme preparation: Recombinant HRV 3C protease is expressed in E. coli with an N-terminal His-SUMO tag and purified using affinity chromatography.
  • Reaction conditions: Assays typically contain 50-100 nM enzyme, varying concentrations of this compound (0-100 μM), and substrate in appropriate buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl).
  • Substrate choice: Dabcyl-EALFQGPPKFE-Edans is an efficient fluorogenic substrate based on the natural cleavage sequence.
  • Kinetic measurements: Fluorescence increase (excitation 360 nm, emission 460 nm) is monitored continuously over 30-60 minutes.
  • Data analysis: IC50 values are determined by nonlinear fitting of inhibition curves. Second-order rate constants (kinact/KI) for irreversible inhibition can be derived from time-dependent inactivation studies [1] [3].
Resistance Selection Protocols

In vitro resistance selection follows a standardized serial passage approach:

  • Initial infection: H1-HeLa cells are infected with HRV at MOI 0.1 in the presence of sub-inhibitory this compound concentrations (0.5-3.5 × EC50).
  • Virus harvest: Supernatants are collected when cytopathic effect reaches 50-100%.
  • Subsequent passages: Fresh cells are infected with harvested virus in the presence of incrementally increased drug concentrations (1-3 fold increases per passage).
  • Phenotypic monitoring: Viral susceptibility is assessed at each passage by CPE reduction assay.
  • Genotypic analysis: Viral RNA is extracted, 3C protease region amplified by RT-PCR, and sequenced to identify resistance mutations [5].

Therapeutic Development and Clinical Translation

Clinical Evaluation and Challenges

This compound advanced to phase II clinical trials following promising preclinical data. In a human experimental challenge study, intranasally administered this compound demonstrated a significant 33% reduction in mean symptom scores and reduced viral load, providing proof-of-concept for 3C protease inhibition as a viable antiviral strategy [1] [3]. However, in subsequent natural infection studies, the compound failed to demonstrate significant effects on virus replication or disease severity, leading to discontinuation of its clinical development [5].

The limited efficacy in natural infection settings was attributed to several factors, including suboptimal pharmacokinetic properties, particularly low oral bioavailability and potentially inadequate drug concentrations at the primary site of rhinovirus replication in the nasal epithelium. Additionally, the timing of administration presents a significant challenge for anti-rhinovirus therapies, as treatment must typically be initiated very early in the infection course to achieve meaningful clinical benefit [3].

Subsequent Compound Optimization

The lessons learned from this compound have informed the development of improved derivatives, most notably AG7404 (Compound 1), which was designed to address the pharmacokinetic limitations of the parent compound. AG7404 demonstrates a threefold higher oral bioavailability while maintaining potent broad-spectrum activity against HRV, inhibiting 35 tested serotypes with EC50 values of 14-122 nM in cell-based assays [1]. This compound also exhibits activity against related enteroviruses and has even shown inhibitory efficacy against SARS-CoV-1 and SARS-CoV-2 3CL proteases, demonstrating the potential for broad-spectrum coronavirus inhibition [1].

Recent research has also explored non-covalent inhibitors of HRV 3C protease, such as compounds S33 and S43 identified through virtual screening approaches, with IC50 values of 11.32 ± 0.71 μM and 2.33 ± 0.5 μM, respectively [2] [3]. These reversible inhibitors potentially offer advantages in selectivity and safety profiles by avoiding the off-target effects associated with irreversible covalent modification, though with currently lower potency compared to covalent inhibitors.

Conclusion and Future Perspectives

This compound represents a landmark achievement in antiviral drug discovery, serving as both a valuable tool compound for understanding rhinovirus biology and a prototype for structure-based design of cysteine protease inhibitors. Its irreversible covalent mechanism, targeting the highly conserved 3C protease active site, provides potent and broad-spectrum inhibition of diverse rhinovirus serotypes. The high genetic barrier to resistance, a consequence of the extensive interactions with conserved active site residues and the requirement for multiple mutations to confer significant resistance, represents a particularly advantageous property that should be considered in future antiviral development programs.

The discontinuation of this compound's clinical development highlights the critical importance of pharmacokinetic optimization in antiviral drug design, particularly for compounds targeting respiratory viruses where adequate drug concentrations at the infection site are essential for efficacy. The ongoing development of improved derivatives, such as AG7404, and exploration of non-covalent inhibition strategies continue to build upon the foundation established by this compound research. Furthermore, the structural insights and design principles derived from this compound have potential applications beyond rhinovirus, informing development of protease inhibitors against other clinically significant viruses, including SARS-CoV-2 and enteroviruses [6] [1].

References

Rupintrivir broad-spectrum antiviral activity

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Rupintrivir (AG7088) is an irreversible peptidomimetic inhibitor originally developed to target the 3C protease (3Cpro) of human rhinovirus (HRV) [1] [2]. Its broad-spectrum potential was discovered when it demonstrated significant inhibitory activity against a diverse range of viruses beyond picornaviruses, including enteroviruses, noroviruses, and coronaviruses [3] [4]. The compound features an α, β-unsaturated ester moiety that functions as a Michael acceptor, forming a covalent, irreversible thioether bond with the catalytic cysteine residue (Cys147 in EV71) within the protease's active site [5].

The 3C protease and structurally related 3C-like proteases are essential for viral replication. They process the large viral polyprotein into mature non-structural proteins, a critical step in the viral life cycle [1] [3]. By inhibiting this key enzyme, this compound effectively halts viral replication. The high degree of structural and mechanistic conservation of these proteases across different virus families is the fundamental reason for this compound's broad-spectrum activity.

Quantitative Broad-Spectrum Antiviral Efficacy Data

The following table summarizes the in vitro efficacy of this compound against various viruses, as reported in the literature.

Table 1: In Vitro Antiviral Activity of this compound Across Virus Families

Virus Virus Family Experimental System Reported Efficacy (EC50 / IC50) Citation
Human Rhinovirus (HRV) Picornaviridae Cell-based CPE assay Potent activity across 48 lab strains & 23 clinical isolates [2] [2]
Enterovirus 71 (EV71) Picornaviridae Cell culture / enzymatic assay ~100-fold less potent than for HRV [1] [1]
Coxsackievirus A16 (CVA16) Picornaviridae Enzymatic assay IC50 = 2.1 nM [6] [6]
Human Norovirus (GI.1, e.g., Norwalk) Caliciviridae Replicon system in Huh-7 cells EC50 = 0.31 µM; EC90 = 0.67 µM [3] [3]
Human Norovirus (GII) Caliciviridae Recombinant protease inhibition Inhibits GII protease [3] [3]
Murine Norovirus (MNV) Caliciviridae Cell-based CPE assay EC50 = 0.71 µM [3] [3]
SARS-CoV-2 Coronaviridae Not Specified Identified as a potential inhibitor [4] [4]

The data in Table 1 illustrates that this compound's potency varies significantly among different viruses and genogroups. For instance, its activity against EV71 is about two orders of magnitude lower than against HRV [1], and it is notably less effective against GII norovirus proteases compared to GI.1 [7]. These differences are crucial for understanding the drug's potential applications and limitations.

Structural Insights and Determinants of Broad-Spectrum Activity

Crystallographic studies of this compound bound to various viral proteases provide a molecular explanation for its broad yet variable efficacy.

  • Conformational Flexibility in Noroviruses: In GI.1 norovirus protease, this compound binds without major conformational changes. In contrast, GII proteases have a more flexible BII-CII loop. Residue R112 in this loop reorients to accommodate the inhibitor, an energy-intensive process that explains the lower potency against GII strains [7].
  • Subsite Architecture in HRV-C and Enteroviruses: The structure of HRV-C15 3Cpro in complex with this compound reveals a "half-closed S2 subsite" and a "volume-decreased S1' subsite," features previously thought unique to enterovirus A proteases. This forces this compound to adopt a distinct, tilted conformation compared to its binding mode in HRV-A and HRV-B, clarifying the structural basis for affinity differences across HRV species [1].

These structural insights are critical for rational drug design aimed at improving this compound's affinity and spectrum. The following diagram illustrates the core mechanism of action and the structural basis for its broad-spectrum activity.

G Start This compound enters protease active site Step1 Michael acceptor moiety (α,β-unsaturated ester) positions near Catalytic Cysteine Start->Step1 Step2 Irreversible covalent bond formation (Thioether) Step1->Step2 Effect Protease active site is blocked Step2->Effect Outcome Viral polyprotein fails to be cleaved Effect->Outcome Final Viral replication is halted Outcome->Final

Diagram 1: this compound's irreversible mechanism of protease inhibition halts viral replication.

Detailed Experimental Protocols for Key Assays

To evaluate this compound's activity, researchers employ a suite of biochemical, cell-based, and structural biology techniques.

In Vitro Protease Inhibition Assay

This biochemical assay directly measures the compound's ability to inhibit protease function.

  • Procedure:
    • Recombinant Protease: Purify recombinant 3C or 3C-like protease (e.g., from EV71, norovirus) [3].
    • Fluorogenic Substrate: Incubate the protease with a peptide substrate conjugated to a fluorogenic group (e.g., AMC).
    • Reaction Setup: Set up reactions in a buffer suitable for protease activity. Pre-incubate the protease with a dilution series of this compound (e.g., 0-100 µM) for 15-30 minutes before adding the substrate.
    • Kinetic Measurement: Monitor fluorescence release in real-time using a plate reader. Calculate the percentage inhibition relative to a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).
    • Data Analysis: Plot % inhibition vs. inhibitor concentration and fit the data to determine the IC50 value.
Cell-Based Antiviral Assays (CPE/Rebound)

These assays evaluate the compound's ability to protect cells from viral infection and eliminate the virus.

  • Cytopathic Effect (CPE) Reduction Assay (e.g., for HRV or MNV) [2] [3]:

    • Cell and Virus Preparation: Seed susceptible cells (e.g., H1-HeLa for HRV, RAW 264.7 for MNV) in 96-well plates.
    • Infection and Treatment: Infect cells at a low multiplicity of infection (MOI, e.g., 0.001-0.1) in the presence of a serial dilution of this compound. Include virus-only (0% protection) and cell-only (100% protection) controls.
    • Incubation and Readout: Incubate until CPE is evident in the virus-only control (e.g., 48-72 hours). Quantify cell viability using MTS or similar reagents.
    • EC50 Calculation: Plot % cell viability vs. compound concentration to determine the EC50.
  • Replicon Clearance/Rebound Assay (e.g., for Norwalk Virus) [3]:

    • Long-Term Treatment: Culture cells harboring a stable norovirus replicon (e.g., HG23) for multiple passages (e.g., 5 passages) under a fixed, non-cytostatic concentration of this compound but without the standard selection agent (G418).
    • Replicon Quantification: At each passage, use qRT-PCR to measure replicon RNA levels relative to a housekeeping gene (e.g., β-actin).
    • Rebound Phase: After the final passage, culture the cells for three additional passages without this compound but with G418. Cells that have been completely cleared of the replicon will not survive this phase.
Structural Biology Workflow

Determining inhibitor-protease complexes provides atomic-level insights.

  • Procedure:
    • Protein Crystallization: Co-crystallize the purified viral protease with this compound using vapor diffusion methods [1].
    • Data Collection and Processing: Collect X-ray diffraction data at a synchrotron beamline. Process and scale the data.
    • Structure Determination: Solve the structure by molecular replacement using a known protease structure as a search model. Refine the model and analyze the electron density for this compound and key active site residues to elucidate binding interactions and conformational changes [1] [7].

The following diagram summarizes the key experimental workflows used to characterize this compound's activity.

G Biochemical Biochemical Assay (Protease Inhibition) BiochemStep1 Incubate recombinant protease with inhibitor Biochemical->BiochemStep1 CellBased Cell-Based Assay (Antiviral Efficacy) CellStep1 Infect cells in presence of compound dilution CellBased->CellStep1 Structural Structural Biology (Binding Mode) StructStep1 Co-crystallize protease with this compound Structural->StructStep1 BiochemStep2 Add fluorogenic substrate BiochemStep1->BiochemStep2 BiochemStep3 Measure fluorescence → Calculate IC50 BiochemStep2->BiochemStep3 CellStep2 Monitor cytopathic effect (CPE) CellStep1->CellStep2 CellStep3 Measure cell viability → Calculate EC50 CellStep2->CellStep3 StructStep2 Solve structure by X-ray crystallography StructStep1->StructStep2 StructStep3 Analyze binding interactions StructStep2->StructStep3

Diagram 2: Core experimental workflows for characterizing this compound's antiviral activity.

Resistance and Clinical Development

Resistance studies highlight a high genetic barrier to this compound, a desirable trait for antivirals. Serial passage of HRV serotypes under increasing this compound pressure led to variants with only minimal to moderate (up to sevenfold) reductions in susceptibility. These variants emerged slowly and contained multiple mutations (e.g., T129A, T131A, T143P in HRV14), often near the substrate-binding pocket (e.g., residue 130) [2]. The slow accumulation of multiple mutations required for significant resistance underscores the robustness of targeting the highly conserved 3C protease.

Despite promising preclinical data and a successful proof-of-concept human challenge trial for HRV, the clinical development of this compound for respiratory infections was terminated as it did not meet desired efficacy endpoints in subsequent natural infection studies [2]. However, its value has been rejuvenated in other fields:

  • Synthetic Biology: The high specificity and potent inhibition of HRV protease by this compound has been exploited to engineer chemically controlled protein switches, known as iCROP (integrated compact regulators of protein activity). In these systems, a target protein is inactivated by an fused HRV protease but remains active in the presence of this compound, enabling precise post-translational control of protein function for research and therapeutic applications [8].

Conclusion and Future Perspectives

This compound remains a foundational and versatile tool in virology and drug discovery. Its primary legacy is as a broad-spectrum inhibitor of 3C and 3C-like proteases, with documented activity against picornaviruses, caliciviruses, and coronaviruses. The structural insights gained from its complexes with various viral proteases are invaluable for informing the rational design of next-generation inhibitors. These new agents can be optimized to overcome limitations of the parent compound, such as variable potency and physicochemical properties, with the goal of achieving genuine pan-viral efficacy.

References

Key Structural Features of Rhinovirus 3C Protease

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core structural characteristics of the 3C protease that define the rupintrivir binding site:

Feature Description Role in Inhibitor Binding
Overall Fold Chymotrypsin-like fold divided into two major domains with a soft linker [1]. Provides the structural scaffold for the catalytic active site.
Catalytic Triad Consists of Cys146, His40, and Glu71 (HRV-14 numbering) [2]. Cys146 acts as a nucleophile for the covalent, irreversible inhibition by this compound.
S1' Subsite A volume-deferred, smaller pocket in HRV-C15 [1]. Affects accommodation of the this compound's P1' group; smaller size in HRV-C lowers binding affinity.
S2 Subsite A half-closed pocket in HRV-C15 [1]. Binds the P2 fluoro-phenylalanine group of this compound; unique conformation in HRV-C affects inhibitor fit.
S2' Subsite A surface-recessive pocket in EV71, not present in HRV [3]. In enteroviruses, this pocket contributes to substrate affinity but is not optimally engaged by this compound.

This compound Binding Affinity Across Virus Species

This compound's effectiveness varies significantly across different picornaviruses, primarily due to differences in the 3C protease binding sites:

Virus Species EC50 / Binding Affinity Note Structural Reason for Affinity
HRV-A / HRV-B Lower EC50 (higher potency) [1]. Protease active site optimally accommodates this compound's conformation.
HRV-C15 EC50 ~93 nmol/L (2-6 fold lower affinity than HRV-A/B) [1]. Smaller S1' and half-closed S2 subsites force this compound into a less optimal, "intermediate" conformation [1].
Enterovirus 71 (EV71) EC50 ~2 orders of magnitude higher than for HRVs [1]. Presence of a recessive S2' pocket not used by this compound; different active site microenvironment [3].

Experimental Protocol: Structural Determination of 3C Protease with this compound

The following workflow outlines the key steps for determining the 3C protease structure bound to this compound using X-ray crystallography:

G cluster_1 Sample Preparation cluster_2 Crystallography Gene Cloning Gene Cloning Protein Expression Protein Expression Gene Cloning->Protein Expression Protein Purification Protein Purification Protein Expression->Protein Purification Complex Formation Complex Formation Protein Purification->Complex Formation Crystallization Crystallization Complex Formation->Crystallization Data Collection Data Collection Crystallization->Data Collection Structure Solution Structure Solution Data Collection->Structure Solution

Workflow for determining the 3C protease-rupintrivir complex structure.

  • Sample Preparation

    • Gene Cloning: The DNA fragment encoding the full-length 3C protease is cloned into a pET-28a expression vector [1].
    • Protein Expression: The recombinant plasmid is transformed into E. coli BL21(DE3) cells. Protein expression is induced with 0.5 mmol/L IPTG at 16°C for 18 hours [1].
    • Protein Purification: Cells are lysed, and the protein is purified using affinity chromatography (Ni–NTA column), followed by ion-exchange and gel filtration chromatography. The protein is concentrated to ~5 mg/mL for crystallization [1].
    • Complex Formation: The purified 3C protease is incubated with a 5-fold molar excess of this compound to form the inhibitor complex before crystallization [4].
  • Crystallography

    • Crystallization: Crystals are grown at 16°C using the hanging drop vapor diffusion method over a reservoir solution containing 0.05 mol/L citric acid, 0.05 mol/L BIS-TRIS propane (pH 5.0), and 16% (w/v) PEG 3,350 [1].
    • Data Collection: X-ray diffraction data sets are collected at a synchrotron beamline. Datasets are processed and scaled using the HKL2000 package [1].
    • Structure Solution: The initial structure is solved by molecular replacement using a known 3C protease structure (e.g., HRV-2 3C, PDB: 1CQQ) as a search model. Subsequent model building and refinement are performed using COOT and PHENIX [1].

Implications for Antiviral Drug Development

The structural insights from this compound binding offer valuable directions for designing robust antiviral therapies:

  • Conformational Flexibility of this compound: this compound assumes different conformations when bound to proteases from HRV-A, HRV-C, and EV71 [1]. This flexibility is a key consideration for designing broader-spectrum inhibitors that can adapt to variations in the active sites of different picornaviruses.

  • Strategy to Combat Resistance: The "substrate envelope" hypothesis suggests that inhibitors staying within the spatial constraints of the natural substrate are less likely to encounter viable resistance mutations [4]. Designing inhibitors that fit within this envelope leverages the evolutionary constraints of the protease, making it difficult for the virus to mutate without compromising its ability to cleave its own polyprotein.

  • Repurposing Potential: Structural and sequence analysis indicates that drugs developed against Enterovirus A/B 3C proteases might be more effective against HRV-C than drugs designed for HRV-A/B [1], suggesting a promising path for drug repurposing.

References

Rupintrivir experimental protocols in vitro assays

Author: Smolecule Technical Support Team. Date: February 2026

Key Applications and Corresponding Assays

The experimental applications for Rupintrivir primarily focus on evaluating its antiviral potency and understanding the mechanisms of action and resistance. The table below summarizes the key in vitro assays and their purposes.

Assay Purpose Description Key Experimental Readouts
Antiviral Susceptibility Testing Measures compound's effectiveness in inhibiting viral replication in cell culture. [1] EC₅₀ (Effective Concentration for 50% response); Reductions in viral-induced Cytopathic Effect (CPE). [1]
Resistance Selection Studies Investigates potential for viral resistance by serially passaging virus under drug pressure. [1] Time to emergence of variants; Fold-reduction in susceptibility; Identification of genotypic mutations. [1]
Protease Inhibition Assay Directly measures inhibition of the 3C protease enzyme activity. [2] IC₅₀ (Half-Maximal Inhibitory Concentration); Enzymatic cleavage efficiency. [2]
Mechanism of Action Analysis Validates target engagement and studies binding interactions. [2] [3] Crystallographic structures; Analysis of inhibitor-enzyme complex. [2] [3]

Detailed Experimental Protocols

Here, you will find the specific methodologies and step-by-step procedures for the core assays.

Cell-Based Antiviral Susceptibility Assay

This protocol is used to determine the concentration of this compound that reduces viral replication by 50% (EC₅₀) in a cell culture system. [1]

  • Cell Line: H1-HeLa cells (ATCC) [1]
  • Virus Strains: Various Human Rhinovirus (HRV) serotypes (e.g., HRV-2, HRV-14, HRV-39) or enteroviruses like EV71. [1] [2]
  • Culture Conditions: Grown in minimal essential medium (MEM) with 10% fetal bovine serum (FBS) and incubated at 34°C. [1]
  • Procedure:
    • Seed cells in multi-well plates and allow them to adhere.
    • Infect cells with virus at a low Multiplicity of Infection (MOI of 0.01-0.1) in the presence of a serial dilution of this compound. [1]
    • Incubate the infected and treated cells at 34°C and monitor for Cytopathic Effect (CPE), which is the virus-induced morphological changes in cells. [1]
    • Score the CPE, typically when it reaches at least 50% in the virus control wells (no compound).
    • Collect supernatants for viral titer determination (e.g., by plaque assay or TCID₅₀) or quantify CPE reduction using cell viability stains.
  • Data Analysis: The EC₅₀ is calculated by plotting the percentage of CPE inhibition or viral titer reduction against the log of the compound concentration.
In Vitro Resistance Selection Protocol

This method is used to generate and characterize viruses with reduced susceptibility to this compound. [1]

  • Initial Infection: H1-HeLa cells are infected with a virus stock (MOI = 0.1) in the presence of a low, inhibitory concentration of this compound (e.g., up to 3.5 × EC₅₀). [1]
  • Serial Passage:
    • Supernatant is harvested when significant CPE (e.g., ≥50%) is observed. [1]
    • Cellular debris is cleared by low-speed centrifugation. [1]
    • A volume of this supernatant (0.2-0.5 mL) is used to infect fresh cells in the presence of a one- to three-fold higher concentration of this compound. [1]
    • This process is repeated for multiple passages (e.g., 3-6 passages over 40-72 days) with escalating drug concentrations. [1]
  • Analysis of Resistant Variants:
    • Phenotypic Testing: The susceptibility of the harvested virus to this compound is assessed using the antiviral susceptibility assay described above to measure the fold-change in EC₅₀. [1]
    • Genotypic Analysis: Viral RNA is extracted from the cell-free lysate, reverse-transcribed to cDNA, and the 3C protease gene is amplified by PCR and sequenced to identify resistance mutations. [1]
Biochemical 3C Protease Inhibition Assay

This assay directly evaluates the inhibition of the purified 3C protease enzyme by this compound. [2]

  • Protein Expression and Purification: The EV71 or HRV 3C protease gene is cloned and expressed in E. coli (e.g., Rosetta strain) with an N-terminal His-tag. The protein is purified using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography, and the His-tag is often removed by protease cleavage. [2]
  • Inhibition Assay:
    • The purified 3C protease is incubated with this compound (typically at a 1:5 molar ratio of protease to inhibitor) in a suitable reaction buffer. [2]
    • Protease activity is measured by adding a fluorogenic or chromogenic peptide substrate that contains the 3C protease cleavage site (e.g., with a Gln-Gly pair).
    • The rate of substrate cleavage is monitored spectrophotometrically or fluorometrically over time.
  • Data Analysis: The IC₅₀ value is determined by measuring the enzyme activity at various concentrations of this compound and plotting the percentage of inhibition against the inhibitor concentration.

Experimental Workflow and Signaling Pathway

To help visualize the key processes, the following diagrams outline the major experimental workflow and the mechanism of action of this compound.

G Start Start Cell Culture & Virus Prep A1 Antiviral Susceptibility Assay Start->A1 A2 Resistance Selection Study Start->A2 A3 Biochemical Protease Assay Start->A3 B1 EC₅₀ Determination A1->B1 B2 Variant Isolation & Genotypic Analysis A2->B2 B3 IC₅₀ Determination & Structural Study A3->B3 C1 Potency Evaluation B1->C1 C2 Resistance Mechanism B2->C2 C3 Target Engagement & MOA B3->C3

Diagram 1: A high-level workflow for the key in vitro assays used in this compound research.

G Rup This compound Protease Viral 3C Protease Rup->Protease Irreversibly Binds to Active Site Cysteine InactiveProt Inactivated 3C Protease Protease->InactiveProt Cleavage Polyprotein Cleavage InactiveProt->Cleavage Prevents Replication Viral Replication Cleavage->Replication Stop Replication Halted Replication->Stop

Diagram 2: The mechanism of action of this compound. It irreversibly inhibits the viral 3C protease, which is essential for processing the viral polyprotein, thereby halting replication. [1] [3]

Critical Parameters and Troubleshooting

  • Cell Culture Temperature: 34°C is used for HRV propagation as it better reflects the temperature of the human upper respiratory tract and supports optimal viral replication. [1]
  • Defining Resistance: A "reduction in susceptibility" is typically defined by a fold-increase in EC₅₀. For example, in one study, a sevenfold increase was significant for an HRV-14 variant. [1]
  • Resistance Mutations: Key mutations arise in the 3C protease gene. Common substitutions include T129A, T130A, and T143P (numbering varies by HRV serotype), often emerging after 14-40 days of selection pressure. [1]
  • Irreversible Inhibition: this compound is an irreversible inhibitor that forms a covalent bond with the catalytic cysteine in the 3C protease active site. This is a key differentiator from non-covalent inhibitors and contributes to its potent and broad-spectrum activity. [1] [4] [3]

References

Comprehensive Application Notes: Rupintrivir Antiviral Efficacy Evaluation Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Rupintrivir and Its Antiviral Profile

This compound (AG7088) is an irreversible covalent inhibitor originally developed to target the 3C cysteine protease of human rhinovirus (HRV). Its mechanism involves formation of a covalent bond with the active site cysteine residue, permanently inactivating the viral protease and preventing polyprotein processing essential for viral replication. Subsequent research has revealed that this compound exhibits broad-spectrum antiviral activity against multiple viruses beyond rhinoviruses, including various enteroviruses and noroviruses, making it a valuable tool for antiviral research and a promising candidate for drug repurposing efforts. The 3C and 3C-like proteases across these virus families share structural similarities in their chymotrypsin-like folds with cysteine as the active-site nucleophile, explaining this compound's cross-reactive potential [1] [2].

The antiviral efficacy evaluation of this compound requires a multifaceted approach encompassing biochemical, cell-based, and structural methods. This document provides comprehensive protocols for assessing this compound's activity against target viruses, with particular emphasis on standardized assays that yield quantitative, reproducible data for research and drug development applications. These protocols are designed for researchers and pharmaceutical development professionals requiring robust methods to evaluate this compound's potency, spectrum of activity, and potential resistance mechanisms. The methodologies outlined herein have been validated across multiple studies and virus systems, providing a solid foundation for antiviral efficacy assessment [3] [4] [2].

Quantitative Efficacy Data Across Virus Families

Table 1: this compound Efficacy Spectrum Against Picornaviridae

Virus Species Virus Type/Strain EC₅₀ (nM) Assay Type Cell Line Reference
Human Rhinovirus Multiple serotypes (35/35) 14-122 (mean 50) CPE reduction H1-HeLa [3]
Human Rhinovirus Clinical isolates (5/5) 72-89 (mean 77) CPE reduction H1-HeLa [3]
Related Picornaviruses 8/8 tested 7-249 (mean 75) CPE reduction H1-HeLa/MRC-5 [3]
HRV-C15 C15 ~93,000 CPE reduction H1-HeLa [4]
Enterovirus 71 EV71 ~20,000 CPE reduction RD [4]
Coxsackievirus A16 CVA16 ~20,000 CPE reduction RD [4]
Human Norovirus Norwalk replicon (GI) ~1,400 Replicon RNA reduction HG23 [2]
Murine Norovirus MNV-1.CW1 ~2,500 CPE reduction RAW 264.7 [2]

Table 2: this compound Biochemical Protease Inhibition Data

Protease Source IC₅₀ Kobs/[I] (M⁻¹s⁻¹) Assay Format Reference
HRV 3C protease 3-183 nM (EC₅₀) 223,000 Fluorometric [3]
SARS-CoV-2 Mpro 68 ± 7 μM Not determined FRET-based [1]
EV68 3C protease Low nanomolar Not determined Crystallography [1]
Norovirus 3C-like protease Not determined Not determined Enzymatic assay [2]

The quantitative data presented in Tables 1 and 2 demonstrate significant variability in this compound's efficacy across different virus families. While the compound exhibits potent low nanomolar activity against most rhinoviruses and some related picornaviruses, its effectiveness diminishes substantially against HRV-C species, enterovirus A viruses (EV71, CVA16), and noroviruses, with EC₅₀ values in the micromolar range [3] [4] [2]. The biochemical protease inhibition data correlates with cellular efficacy, confirming that the primary mechanism of action is through 3C protease inhibition. The structural basis for these efficacy differences lies in variations in the protease active sites across viruses, particularly in the S2 subsite and S1' subsite, which affect how optimally this compound can bind and form the covalent complex [1] [4].

Biochemical Protease Inhibition Assays

3C Protease Expression and Purification

Recombinant protease expression is fundamental for biochemical inhibition studies. The protocol involves cloning the gene encoding the target 3C protease into an appropriate expression vector (e.g., pET-28a for bacterial expression) and transforming into competent E. coli BL21(DE3) cells. Expression is induced with 0.5 mmol/L IPTG at 16°C for 18 hours to promote proper folding and minimize inclusion body formation. Cells are harvested by centrifugation and lysed using sonication in lysis buffer (50 mmol/L HEPES, 150 mmol/L NaCl, 10% glycerol, pH 6.5). The recombinant protease is purified using nickel-nitrilotriacetic acid (Ni-NTA) chromatography followed by ion-exchange and gel filtration chromatography to achieve high purity (>95%) as confirmed by SDS-PAGE. Protease activity should be verified using fluorogenic substrates before proceeding with inhibition assays [4].

Continuous Fluorometric Protease Activity Assay

The fluorometric protease assay provides real-time monitoring of this compound inhibition kinetics. Prepare the reaction buffer (50 mmol/L HEPES, 150 mmol/L NaCl, 1 mmol/L EDTA, pH 7.5) and pre-incubate purified 3C protease (10-100 nM) with varying concentrations of this compound (typically spanning 0.1 × IC₅₀ to 10 × IC₅₀) for 10 minutes at 30°C. Initiate the reaction by adding a fluorogenic peptide substrate (such as those containing EDANS/DABCYL FRET pairs) at the Km concentration. Monitor fluorescence continuously for 30-60 minutes using a plate reader with excitation at 340 nm and emission at 490 nm. Calculate the initial reaction rates at each inhibitor concentration and determine the inactivation constant (Kobs/[I]) by analyzing the data with first-order rate kinetic equations using software such as ENZFITTER. Include controls without inhibitor and without enzyme to account for background fluorescence and non-enzymatic substrate cleavage [3].

protease_assay start Start Protease Inhibition Assay expr Express and Purify 3C Protease start->expr prep Prepare this compound Dilution Series expr->prep preinc Pre-incubate Protease with This compound (10 min, 30°C) prep->preinc add Add Fluorogenic Peptide Substrate preinc->add measure Measure Fluorescence (30-60 min, 340/490 nm) add->measure calc Calculate Initial Rates and Kobs/[I] measure->calc end Assay Complete calc->end

Determination of IC₅₀ Values

For IC₅₀ determination, employ a fixed-time point assay format. Set up reactions with constant protease concentration and varying this compound concentrations (typically serial 3-fold dilutions spanning 0.1 nM to 100 μM). After pre-incubating protease with inhibitor for 10 minutes, initiate reactions with substrate and incubate for precisely 30 minutes at 30°C. Stop reactions by adding an equal volume of 1% trifluoroacetic acid or specific protease inhibitor. Measure fluorescence and convert to product concentration using a standard curve. Plot percentage inhibition versus inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value. Each assay should include replicates (n ≥ 3) and be repeated independently at least twice to ensure reproducibility [3] [2].

Cell-Based Antiviral Efficacy Protocols

Cytopathic Effect (CPE) Reduction Assay

The CPE reduction assay quantifies this compound's ability to protect cells from virus-induced destruction. Seed appropriate cell lines (H1-HeLa for HRVs/enteroviruses, RAW 264.7 for MNV, MRC-5 for some HEVs) in 96-well plates at 2 × 10⁴ cells/well and incubate for 24 hours to form confluent monolayers. Prepare serial dilutions of this compound in maintenance medium (typically starting from 10 μM with 3-fold dilutions) and add to cells in quadruplicate. Include virus controls (cells + virus), cell controls (cells only), and background controls (virus only). Infect treated cells with virus at a predetermined multiplicity of infection (MOI) that produces ≥65% to ≤95% cell death (typically MOI 0.004 to 1.0), except for cell controls which receive medium only. Incubate plates at the optimal temperature for each virus (34°C for HRVs, 37°C for enteroviruses) for 3-5 days until CPE is advanced in virus controls [3] [2].

Quantify cell viability using the XTT dye reduction method: Add XTT [2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide] with phenazine methosulfate (PMS) to each well and incubate for 2-4 hours at 37°C. Measure absorbance at 450 nm with a reference wavelength of 650 nm. Calculate the percent protection for each this compound concentration using the formula: % Protection = [(ODₜᵣₑₐₜₜₑd - ODᵥᵢᵣᵤₛ)/(OD꜀ₑₗₗₛ - ODᵥᵢᵣᵤₛ)] × 100. Determine the EC₅₀ and EC₉₀ values (concentrations required for 50% and 90% protection, respectively) using non-linear regression analysis of the concentration-response curve. Simultaneously, assess compound cytotoxicity by applying the same this compound dilutions to uninfected cells and measuring viability, calculating the CC₅₀ (50% cytotoxic concentration) and therapeutic index (TI = CC₅₀/EC₅₀) [3].

Norovirus Replicon Clearance Assay

For human norovirus evaluation (where conventional cell culture is limited), employ the Norwalk virus replicon system. Maintain HG23 cells (Huh-7 cells carrying the Norwalk virus replicon) in DMEM with 10% FBS and 1.25 mg/mL Geneticin (G418) at 37°C in 5% CO₂. For the assay, seed HG23 cells at 5,000 cells/well in 96-well plates in complete DMEM without G418. After 24 hours, add serial dilutions of this compound and incubate for 72 hours. Wash cell monolayers with PBS and lyse for RNA extraction using cell-to-cDNA lysis buffer. Quantify Norwalk replicon RNA levels by qRT-PCR using primers and probe targeting the neomycin gene: forward (5'-CCG GCT ACC TGC CCA TTC-3'), reverse (5'-CCA GAT CAT CCT GAT CGA CAA G-3'), and FAM-labeled probe (5'-FAM-ACA TCG CAT CGA GCG AGC ACG TAC-TAMRA-3'). Normalize to β-actin mRNA levels using appropriate primers and probe. Calculate the relative replicon RNA levels using the Pfaffl method and determine EC₅₀ and EC₉₀ values [2].

Replicon clearance and rebound assays provide information on the potential for viral eradication. Culture HG23 cells in T-flasks with this compound (0.1, 1, 10 μM) in the absence of G418 for five consecutive passages, collecting cells at each passage for replicon RNA quantification. Subsequently, passage cells for three additional cycles in medium containing G418 but without this compound to assess viral rebound. Complete clearance is demonstrated by inability of cells to grow in G418-containing medium after this compound removal, indicating elimination of the replicon [2].

cell_based_assays cluster_cpe CPE Reduction Assay cluster_replicon Replicon Clearance Assay start Start Cell-Based Evaluation cpe1 Seed Cells in 96-Well Plates start->cpe1 rep1 Culture HG23 Cells Without Selection start->rep1 cpe2 Add this compound Dilutions cpe1->cpe2 cpe3 Infect with Virus (Optimal MOI) cpe2->cpe3 cpe4 Incubate Until CPE Development cpe3->cpe4 cpe5 Add XTT/PMS Measure Absorbance cpe4->cpe5 cpe6 Calculate EC₅₀/EC₉₀ and Therapeutic Index cpe5->cpe6 end Data Analysis Complete cpe6->end rep2 Treat with this compound (5 Passages) rep1->rep2 rep3 Quantify Replicon RNA by qRT-PCR rep2->rep3 rep4 Passage Without Drug (Rebound Phase) rep3->rep4 rep5 Assess Growth in G418 Selection rep4->rep5 rep6 Determine Clearance and Rebound rep5->rep6 rep6->end

Structural Biology and Resistance Monitoring Protocols

Crystallography of this compound-Protease Complexes

Structural characterization of this compound bound to target proteases provides critical insights into its mechanism and the molecular basis for efficacy variations across viruses. Express and purify the target 3C protease as described in section 3.1. Concentrate the protein to ~5 mg/mL in buffer (50 mmol/L HEPES, 150 mmol/L NaCl, pH 6.5) and incubate with 2-5 molar excess of this compound for 1-2 hours on ice. Set up crystallization trials using the hanging drop vapor diffusion method at 16°C over reservoir solution containing 0.05 mol/L citric acid, 0.05 mol/L BIS-TRIS propane (pH 5.0), and 16% (w/v) polyethylene glycol 3,350. Monitor crystal growth and optimize conditions as needed. For data collection, harvest crystals, cryoprotect with reservoir solution supplemented with 20-25% glycerol, and flash-cool in liquid nitrogen. Collect diffraction data at a synchrotron beamline (e.g., 1.95 Å resolution), process with HKL2000, and solve the structure by molecular replacement using a known 3C protease structure (e.g., PDB: 1CQQ) as a search model. Refine the structure using iterative cycles in COOT and PHENIX [1] [4].

Structural analysis should focus on several key features: examination of the covalent bond formation between this compound's Michael acceptor and the catalytic cysteine; mapping the hydrogen bonding network between inhibitor and protease active site residues; assessment of the conformation of this compound's P2 fluorophenylalanine group and its positioning in the S2 subsite; and evaluation of subsite geometries (S1', S2, S4) that influence binding affinity. Compare structures across different viral proteases to identify determinants of potency variations. For example, the "half-closed S2 subsite" and "volume-decreased S1' subsite" in HRV-C15 3C protease explain its reduced susceptibility to this compound compared to other rhinoviruses [4].

Monitoring Resistance Development

Resistance monitoring is essential for understanding this compound's clinical potential. Culture viruses in the presence of subtherapeutic this compound concentrations (e.g., 0.5 × EC₅₀) for multiple passages (10-20 cycles), increasing concentration gradually if necessary. Isplicate viruses from later passages and sequence the 3C protease region, comparing to wild-type sequences to identify mutations. Engineer identified mutations (e.g., A105V, I109V in norovirus 3C protease) into recombinant proteases and viruses using site-directed mutagenesis and reverse genetics systems. Characterize the phenotypic resistance by determining EC₅₀ values against mutant versus wild-type viruses and measuring catalytic efficiency of mutant proteases. Employ molecular dynamics simulations (100+ ns) to understand how resistance mutations alter protease structure and dynamics, particularly around the active site. Monitor cross-resistance to other protease inhibitors to identify potential combination therapies [5] [2].

Application Guidance and Protocol Selection

Protocol Summary and Selection Guidelines

Table 3: Protocol Selection Guide for Different Research Objectives

Research Objective Recommended Protocols Key Output Parameters Typical Timeline
Initial antiviral screening CPE reduction assay EC₅₀, EC₉₀, CC₅₀, Therapeutic Index 5-7 days
Mechanism of action studies Fluorometric protease assay, Crystallography Kobs/[I], IC₅₀, Binding mode analysis 2-4 weeks
Resistance assessment Serial passage, Sequencing, Molecular dynamics Mutation profiles, Fold-change in EC₅₀, Structural impacts 4-8 weeks
Antiviral potency against noroviruses Replicon clearance assay, Protease inhibition EC₅₀, Clearance potential, Protease IC₅₀ 2-3 weeks
Broad-spectrum activity profiling Multiple CPE assays across virus families EC₅₀ spectrum, Species-specific efficacy 3-5 weeks

The selection of appropriate evaluation protocols depends on the specific research objectives and available resources. For initial antiviral screening, the CPE reduction assay provides comprehensive data on cellular efficacy and cytotoxicity. When investigating mechanism of action, biochemical protease inhibition assays coupled with structural studies offer insights into the molecular interactions. Assessment against viruses lacking conventional culture systems requires replicon-based approaches. The serial passage experiment is critical for understanding resistance potential, while molecular dynamics simulations can predict and explain resistance mechanisms at the atomic level [3] [4] [5].

Technical Considerations and Optimization Tips

Several technical considerations can significantly impact assay performance and data quality. For cell-based assays, careful determination of the optimal MOI for each virus strain is crucial, as too high an MOI can overwhelm inhibitor effects while too low an MOI produces inconsistent CPE. In biochemical assays, maintaining enzyme linearity with respect to time and concentration ensures accurate inhibition measurements. When working with this compound, note its irreversible mechanism, which requires modified data analysis approaches compared to reversible inhibitors. For structural studies, achieving high-quality crystals may require screening of multiple protease constructs (e.g., with varying surface entropy reduction mutations) and optimization of cryoprotection conditions. Across all assays, include appropriate positive controls (e.g., known protease inhibitors for enzymatic assays, ribavirin for cell-based assays) to validate system performance [3] [4] [2].

protocol_selection start Define Research Objective screen Initial Antiviral Screening start->screen mechanism Mechanism of Action start->mechanism resistance Resistance Assessment start->resistance noro Anti-Norovirus Activity start->noro spectrum Broad-Spectrum Profiling start->spectrum p1 CPE Reduction Assay screen->p1 p2 Fluorometric Protease Assay mechanism->p2 p4 Serial Passage + Sequencing resistance->p4 p6 Replicon Clearance Assay noro->p6 p8 Multiple CPE Assays spectrum->p8 p3 Crystallography p2->p3 p5 Molecular Dynamics p4->p5 p7 Protease Inhibition Assay p6->p7

Conclusion

These application notes provide comprehensive protocols for evaluating the antiviral efficacy of this compound across diverse virus families. The integrated approach combining biochemical, cell-based, and structural methods enables robust assessment of its potency, mechanism of action, and potential resistance liabilities. The standardized protocols facilitate comparison of results across different laboratories and virus systems, supporting ongoing research and development efforts for this promising broad-spectrum antiviral candidate. As research advances, these protocols may be adapted to assess next-generation this compound analogs with improved pharmacological properties and expanded spectrum of activity.

References

Rupintrivir tissue culture infection dose TCID50 assays

Author: Smolecule Technical Support Team. Date: February 2026

Rupintrivir in Antiviral Research

This compound is an irreversible peptidomimetic inhibitor that specifically targets the viral 3C protease, a key enzyme for polyprotein processing in enteroviruses [1]. It has demonstrated broad-spectrum activity against various enteroviruses.

Recent research focuses on using this compound in combination therapies. One study highlights a synergistic combination of pleconaril (entry inhibitor), this compound (3C protease inhibitor), and remdesivir (RNA polymerase inhibitor) to inhibit enterovirus replication and delay resistance [1]. A subsequent study optimized this cocktail for oral administration by replacing this compound and remdesivir with their orally available analogs AG7404 and mindeudesivir [1].

TCID50 Assay Protocol for Antiviral Testing

The TCID50 assay quantifies viral infectivity by determining the sample dilution that infects 50% of inoculated cell cultures. While none of the searched protocols specifically detail this compound application, the following general protocol is adapted from established methods for cytopathic viruses and can be applied to test antiviral compounds like this compound [2].

Workflow Overview

G cluster_legend Key Outputs Cell Seeding Cell Seeding Virus Inoculation Virus Inoculation Cell Seeding->Virus Inoculation Compound Addition Compound Addition Virus Inoculation->Compound Addition Virus Serial Dilution Virus Serial Dilution Virus Inoculation->Virus Serial Dilution Preparatory Step Incubation & CPE Monitoring Incubation & CPE Monitoring Compound Addition->Incubation & CPE Monitoring Drug Dilution Series Drug Dilution Series Compound Addition->Drug Dilution Series Preparatory Step Endpoint Analysis & TCID50 Calculation Endpoint Analysis & TCID50 Calculation Incubation & CPE Monitoring->Endpoint Analysis & TCID50 Calculation Determine Infectivity Titer Determine Infectivity Titer Endpoint Analysis & TCID50 Calculation->Determine Infectivity Titer Calculate Compound IC50 Calculate Compound IC50 Endpoint Analysis & TCID50 Calculation->Calculate Compound IC50

Detailed Methodology

  • Cell and Virus Preparation

    • Cell line selection: Use enterovirus-susceptible cell lines, such as A549 (human lung carcinoma), HEp-2, or Vero E6 cells [3] [1]. Grow cells in appropriate medium (e.g., DMEM with 10% FBS).
    • Virus stock: Amplify and titrate your enterovirus stock (e.g., EV-A71, CVB, echoviruses) beforehand [1].
  • Compound Preparation

    • Prepare a 10 mM stock solution of this compound in DMSO [1].
    • Serially dilute the compound in cell culture medium to achieve the desired test concentrations. A common practice is to test a range of concentrations (e.g., from 10 µM to 0.1 nM) to generate a dose-response curve. Include a DMSO vehicle control at the same dilution as in your highest drug concentration.
  • Assay Procedure

    • Cell seeding: Seed cells into 96-well plates to achieve ~80-90% confluency at the time of infection [3] [1].
    • Virus inoculation & compound addition:
      • Prepare serial 10-fold dilutions of the virus stock in maintenance medium (e.g., containing 0.2-1% FBS or BSA) [3] [1].
      • Aspirate growth medium from the 96-well plate and inoculate multiple wells per column with the same virus dilution.
      • Add the pre-diluted this compound to the infected wells. To test multiple compound concentrations against multiple virus dilutions, a plate layout where rows contain different drug concentrations and columns contain different virus dilutions is efficient.
      • Include necessary controls: cell control (no virus, no drug), virus control (virus, no drug), and vehicle control (virus, equivalent DMSO).
    • Incubation and CPE monitoring: Incub the plate at 37°C with 5% CO₂ for a defined period, typically 48-72 hours, or until clear CPE is observed in the virus control wells [3] [1].
    • Endpoint determination: Score wells for the presence (positive) or absence (negative) of CPE. Cell viability assays like CellTiter-Glo can provide a more objective and quantitative endpoint [1].
  • TCID50 Calculation and Antiviral Data Analysis

    • Use the Reed & Muench method to calculate the TCID50/mL of the virus stock based on the CPE pattern in the virus control wells [2] [3].
    • To determine the 50% inhibitory concentration (IC50) of this compound, calculate the percentage of CPE inhibition at each drug concentration compared to the virus control.
    • Plot the percentage of inhibition (or the log10 of virus titer) against the log10 of the drug concentration and fit a dose-response curve (e.g., using a four-parameter logistic model) to calculate the IC50 value.

Application Data from Recent Studies

While specific TCID50 data for this compound monotherapy was not available in the search results, the following table summarizes its role in recent combination therapy studies:

Study Context Virus(es) Tested Key Finding Related to this compound Reference
Combination Therapy (Initial) EV1, EV6, EV11, CVB5, EV-A71 Combined with pleconaril & remdesivir; inhibited replication and delayed drug resistance. [1]
Optimized Oral Combination Multiple enteroviruses This compound was replaced by its orally available analog AG7404 in the final cocktail. [1]

Key Considerations for Researchers

  • Combination Therapy is a Promising Avenue: Current research strongly suggests that the future of anti-enterovirus therapy lies in drug combinations. Designing assays to test this compound alongside entry inhibitors (e.g., pleconaril) and polymerase inhibitors is highly relevant [1].
  • Cell-based vs. Organoid-based Models: For more physiologically relevant results, consider using human organoids (airway, intestinal). These models better recapitulate in vivo conditions and have been successfully used to propagate difficult-to-culture enteroviruses and test antivirals [4] [1] [5].
  • Defining the Assay Objective: The TCID50 assay can be used to:
    • Determine the infectious virus titer in a stock or sample.
    • Evaluate the potency of an antiviral compound by calculating its IC50.

References

Rupintrivir treatment in precision-cut lung slices PCLS

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: Rupintrivir in PCLS Studies

1. Compound Profile this compound (AG7088) is a potent, selective, and irreversible inhibitor of the human rhinovirus (HRV) 3C protease [1] [2]. This protease is essential for cleaving the viral polyprotein precursor, a critical step in viral replication [3]. By inhibiting this enzyme, this compound blocks viral replication and exhibits immunomodulatory effects by reducing specific cytokine releases [3] [2].

2. Relevant Experimental Model: PCLS from HDM-Sensitized Mice Precision-Cut Lung Slices (PCLS) offer a sophisticated ex vivo platform that preserves the original lung architecture, including various cell types, thus providing a more physiologically relevant system than monolayer cell cultures [3] [4]. The model particularly relevant for studying this compound involves PCLS prepared from mice with pre-existing allergic airway inflammation.

  • Induction of Allergic Inflammation: Mice are sensitized to mimic allergic asthma. In the cited study, female Balb/c mice were sensitized via intranasal application of House Dust Mite (HDM) extract over four weeks [3].
  • Key Characteristic: This HDM sensitization results in a persistent TH-2/TH-17-dominated cytokine microenvironment in the PCLS, which is crucial for investigating asthma exacerbations triggered by viral infections [3].

3. Experimental Findings with this compound The primary value of this compound in this context is its immunomodulatory action, as summarized below.

Table 1: Cytokine Profile in HDM-Sensitized PCLS upon RV1b Infection and this compound Treatment (100 nM, 48h)

Cytokine Type Cytokine Response in HDM-sensitized PCLS after RV infection Effect of this compound
TH-2 Cytokine IL-4 Exaggerated secretion [3] [5] Inhibited [3] [5]
Pro-inflammatory Cytokine IL-6 Exaggerated secretion [3] Inhibited [3]
Antiviral Response IFN-α, IFN-β, IFN-γ Attenuated (in HDM-sensitized mice) [3] Not Reported

The core finding is that this compound, at a concentration of 100 nM, significantly inhibited the RV-induced exaggerated release of the TH-2 cytokine IL-4 and the pro-inflammatory cytokine IL-6 in HDM-sensitized PCLS. This suggests a potential role for 3C protease inhibitors in modulating the immune response during viral-induced asthma exacerbations, beyond their direct antiviral activity [3] [5].

Detailed Experimental Protocol

Below is a step-by-step protocol for investigating this compound in PCLS, based on the methods from the identified study [3].

1. PCLS Generation from HDM-Sensitized Mice

  • Animal Sensitization: Sensitize mice (e.g., Balb/c) by intranasal instillation of 25 μg HDM extract in saline, four days per week for four weeks. Control groups receive saline only [3].
  • Lung Inflation and Slicing:
    • Euthanize sensitized mice and perfuse the lungs via the heart with warm PBS to clear blood [4].
    • Inflate the lungs with a warm (40–42°C), low-gelling-temperature agarose solution (e.g., 2%) via the trachea to support the tissue structure. Place the lungs on ice to solidify the agarose [3] [4].
    • Prepare PCLS of a consistent thickness (e.g., 300–350 μm) using a vibratome in a cold, oxygenated buffer like Earle's Balanced Salt Solution (EBSS) [3] [4].
  • Post-preparation Incubation: Transfer individual PCLS to culture plates with warm medium (e.g., MEM supplemented with penicillin/streptomycin and L-glutamine). Incubate for several hours or overnight at 37°C and 5% CO2, replenishing the medium to remove cell debris [3].

2. Viral Infection and this compound Treatment

  • Infection: Infect PCLS by incubating with Human Rhinovirus (e.g., RV1b) at a defined titer (e.g., 1 × 10⁵ IU/mL) in culture medium. Incubate for the desired period (e.g., 48 hours) at 33°C and 5% CO₂ [3].
  • Pharmacological Intervention: Co-treat the PCLS with RV and this compound. In the cited study, a concentration of 100 nM this compound was used [3]. Include appropriate controls (e.g., untreated PCLS, PCLS with UV-inactivated virus, and PCLS with this compound only).

3. Downstream Analysis

  • Sample Collection: After incubation (e.g., 48 hours post-infection), collect tissue culture supernatants for secreted cytokine analysis. For intracellular cytokine measurement, permeabilize the PCLS tissue with a detergent like Triton X-100 in DPBS [3].
  • Cytokine Quantification: Analyze cytokine levels (e.g., IL-4, IL-6, IFNs) using suitable immunoassays (e.g., ELISA or Meso Scale Discovery [MSD] multiplex assays). Normalize cytokine concentrations to the total protein content of the sample [3].
  • Viability Assessment: Confirm PCLS viability throughout the experiment using assays like LIVE/DEAD staining (Calcein AM/ethidium homodimer-1) and quantitative image analysis [3].

Experimental Workflow and Mechanism of Action

The following diagrams, created using Graphviz, illustrate the experimental workflow and the proposed mechanism of action of this compound based on the protocol and available literature.

G start Start with HDM-sensitized Mouse prep Generate PCLS (Lung Inflation, Agarose, Vibratome) start->prep culture Culture PCLS (Overnight incubation, medium replenishment) prep->culture treat Apply Treatment (RV infection ± 100 nM this compound) culture->treat incubate Incubate for 48h (33°C, 5% CO₂) treat->incubate analyze Downstream Analysis (Cytokine ELISA/MSD, Viability Assay) incubate->analyze end Data Interpretation analyze->end

Diagram 1: Experimental Workflow for PCLS Treatment. This chart outlines the key steps from generating lung slices from sensitized mice to the final data analysis.

G rv Human Rhinovirus (RV) Enters Cell replication Viral Replication Polyprotein Synthesis rv->replication protease 3C Protease Cleaves Polyprotein replication->protease newvirions Assembly of New Virions protease->newvirions cytrelease Exaggerated Cytokine Release (IL-4, IL-6) newvirions->cytrelease rup This compound inhibit Irreversibly Inhibits 3C Protease rup->inhibit inhibit->protease  Binds to block Blocks Polyprotein Processing inhibit->block reduce Reduces Viral Replication & Cytokine Release block->reduce

Diagram 2: Mechanism of Action of this compound. This chart illustrates how this compound inhibits the viral 3C protease, thereby disrupting the replication cycle of Human Rhinovirus and the subsequent exaggerated immune response.

Key Conclusions for Researchers

  • Model Utility: The HDM-sensitized murine PCLS model successfully recapitulates the TH-2-biased immune environment of allergic asthma and its aberrant response to rhinovirus infection [3].
  • Immunomodulation over Antiviral Effect: The primary observed effect of this compound in this specific ex vivo model was the suppression of the exaggerated IL-4 and IL-6 response, highlighting a potential immunomodulatory benefit in the context of pre-existing allergic inflammation [3] [5].
  • Clinical Context: While this compound failed to show significant efficacy in clinical trials for the common cold in healthy individuals [3], these ex vivo findings suggest that patient populations with underlying respiratory conditions like asthma might represent a relevant group for evaluating such antiviral and immunomodulatory agents.

References

Comprehensive Application Notes and Protocols for Rupintrivir Antiviral Susceptibility Testing

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Rupintrivir and Antiviral Susceptibility Testing

This compound (formerly AG7088) is an irreversible inhibitor of viral 3C proteases that has demonstrated broad-spectrum activity against multiple picornaviruses, including human rhinovirus (HRV) and enteroviruses, and has shown potential activity against human norovirus (HuNoV). This compound represents a class of antiviral agents targeting essential viral enzymes responsible for polyprotein processing during viral replication. As with any antiviral therapeutic, the potential emergence of resistant viral variants necessitates robust susceptibility testing methods to monitor antiviral efficacy and guide clinical development. These application notes provide detailed protocols for assessing this compound susceptibility against target viruses, investigating resistance mechanisms, and characterizing resistant variants that may emerge during antiviral treatment. The methodologies outlined herein integrate phenotypic, genotypic, and computational approaches to provide a comprehensive framework for antiviral susceptibility assessment, suitable for implementation in research and drug development settings.

Mechanism of Action and Viral Targets

This compound exerts its antiviral effect through irreversible inhibition of 3C protease, an enzyme absolutely required for the replication of picornaviruses and related viruses. The 3C protease cleaves the viral polyprotein at specific sites to generate mature viral proteins, making it an attractive antiviral target. This compound incorporates a Michael acceptor moiety that forms a covalent bond with the active-site cysteine residue of the protease, permanently inactivating the enzyme. Crystallographic studies of this compound bound to the HRV serotype 2 3C protease revealed an extensive set of interactions, including close binding between the inhibitor and side chains of 14 amino acids of 3C protease, with 13 of these 14 amino acids being completely conserved across HRV serotypes [1]. This high degree of conservation explains the broad-spectrum activity demonstrated by this compound against all laboratory strains of HRV (48 of 48) and clinical HRV isolates (23 of 23) tested to date. The compound has also shown inhibitory activity against norovirus protease and replication, expanding its potential utility beyond picornaviruses [2].

Phenotypic Susceptibility Assays

Cell-Based Viral Inhibition Assays

Cell-based antiviral assays measure the ability of this compound to protect host cells from virus-induced cytopathic effect (CPE). The ATP-based luminescence assay provides a homogeneous, automated format suitable for high-throughput screening of antiviral compounds against enteroviruses and other picornaviruses [3].

3.1.1 Automated Luminescence Assay Protocol
  • Cell preparation: Seed RD (human rhabdomyosarcoma), Vero (African green monkey kidney), or HeLa cells in 384-well microplates at optimal density of 5,000 cells/well in growth medium and incubate overnight at 37°C with 5% CO₂ [3].

  • Virus preparation: Prepare virus stocks of target viruses (e.g., enterovirus A71, coxsackievirus, poliovirus) and determine titer by endpoint dilution. Dilute virus in infection medium to obtain 100 CCID₅₀ (50% cell culture infectious dose) per 30 μL for assay inoculation [3].

  • Compound preparation: Prepare this compound in DMSO as stock solution (e.g., 10 mM) and serially dilute in assay medium to generate 8-12 point concentration series. Include cell controls (no virus) and virus controls (no compound) on each plate [3].

  • Assay procedure:

    • Remove growth medium from cells
    • Add 30 μL of diluted this compound to appropriate wells
    • Add 30 μL of virus inoculum to all wells except cell controls
    • Incubate plates at 34-37°C for 72 hours or until significant CPE develops in virus controls
    • Equilibrate ATPlite reagent to room temperature
    • Add 30 μL of ATPlite reagent to each well
    • Shake plates orbially for 2 minutes and incubate in dark for 10 minutes
    • Measure luminescence using compatible plate reader [3]
  • Data analysis: Calculate percent protection for each well using formula: % Protection = 100 × (LuminescenceSample - LuminescenceVirus Control) / (LuminescenceCell Control - LuminescenceVirus Control) Generate dose-response curves and calculate EC₅₀ (50% effective concentration) values using four-parameter logistic regression in appropriate software (e.g., GraphPad Prism) [3].

3.1.2 Quality Control Parameters
  • Z′-factor: Values between 0.75-0.82 indicate excellent assay robustness
  • Coefficient of variation (%CV): Should be <15% for acceptable precision
  • Signal-to-background ratio: Values of 6.92-22.6 demonstrate adequate dynamic range [3]
Cytotoxicity Assessment

Parallel assessment of compound cytotoxicity is essential for determining selective antiviral activity.

  • Cell preparation: Seed cells as in antiviral assay but without virus infection
  • Compound treatment: Add serial dilutions of this compound to cells and incubate for same duration as antiviral assay
  • Viability measurement: Use ATPlite luminescence assay or alternative viability markers (e.g., MTT, XTT)
  • Data analysis: Calculate CC₅₀ (50% cytotoxic concentration) and selectivity index (SI = CC₅₀/EC₅₀) [3]

Table 1: Representative this compound Susceptibility Data for Various Viruses

Virus Cell Line EC₅₀ (μM) CC₅₀ (μM) Selectivity Index Reference
Norovirus (replicon) HGT 1.3 ± 0.1 >100 >77 [2]
Enterovirus D68 (Fermon) RD 0.003 >10 >3333 [3]
Poliovirus Sabin 1 RD 0.221 >10 >45 [3]
Coxsackievirus B RD 0.156 >10 >64 [3]
HRV 14 (wild-type) H1-HeLa 0.030 >10 >333 [1]
HRV 14 (T129A/T131A/Y139H/T143P) H1-HeLa 0.150 >10 >67 [1]

Resistance Selection and Characterization Protocols

In Vitro Resistance Selection

Serial passage of viruses in the presence of increasing this compound concentrations allows selection of variants with reduced susceptibility.

  • Virus preparation: Initiate with HRV serotypes (e.g., 14, 2, 39, Hanks) or norovirus replicon cells at MOI of 0.1 in the presence of sub-inhibitory this compound concentrations (up to 3.5× EC₅₀) [1] [2]

  • Cell culture and passage: Use appropriate cell lines (H1-HeLa for HRV, HGT for norovirus replicons). Collect supernatants (viruses) or passage cells (replicons) when significant CPE develops or at predetermined intervals (e.g., 3-7 days) [1] [2]

  • Compound escalation: Infect fresh cells with collected supernatants or passage replicon cells in the presence of 1-3× higher this compound concentrations in subsequent passages. Continue process for 14-72 cumulative days (3-15 passages) [1] [2]

  • Monitoring and cloning: Monitor viral replication by CPE observation or quantitative methods (qRT-PCR for replicons). Isolate resistant variants by plaque purification or limiting dilution cloning for detailed characterization [2]

Phenotypic Characterization of Resistant Variants
  • Susceptibility testing: Determine EC₅₀ values for resistant variants using assays described in Section 3.1
  • Fitness assessment: Compare replication kinetics of resistant and wild-type viruses by growth curve analysis in absence of compound
  • Cross-resistance evaluation: Test resistant variants against other protease inhibitors and antiviral compounds with different mechanisms

Table 2: Characterized Resistance Mutations in Viral 3C Proteases

Virus Mutations Fold Change in EC₅₀ Impact on Protease Function Reference
Human Rhinovirus 14 T129A, T131A, T143P 5-7 Minimal impact on protease activity [1]
Human Norovirus I109V 4-5 Reduced binding affinity [2]
Human Norovirus A105V + I109V 10-12 Altered active site conformation [2]
Human Rhinovirus 2 N165T 3-4 Structural changes near catalytic site [1]
Human Rhinovirus 39 N130K, L136F 4-6 Moderate impact on substrate binding [1]

Computational Assessment Methods

Molecular Dynamics Simulations

Molecular dynamics simulations provide insights into structural mechanisms of this compound resistance at atomic resolution.

  • System preparation: Obtain crystal structure of viral 3C protease (e.g., PDB ID: 3SJO). Introduce resistance mutations (A105V, I109V) using molecular modeling software [4] [5]

  • Simulation parameters:

    • Solvate protein in explicit water molecules (TIP3P water model)
    • Add counterions to neutralize system charge
    • Use AMBER or CHARMM force fields for energy minimization
    • Employ periodic boundary conditions
    • Run production simulations for 100-200 ns with 2-fs time steps [4] [5]
  • Trajectory analysis:

    • Calculate root mean square deviation (RMSD) to assess structural stability
    • Determine root mean square fluctuation (RMSF) to identify flexible regions
    • Analyze hydrogen bonding and interaction networks
    • Monitor binding pocket geometry and volume changes [4] [5]
Virtual Screening for Overcoming Resistance

Structure-based virtual screening identifies compounds with potential activity against this compound-resistant mutants.

  • Preparation of compound libraries: Curate diverse chemical libraries (e.g., ZINC, DrugBank) and prepare 3D structures with proper protonation states [4]

  • Molecular docking:

    • Use docking software (AutoDock Vina, Glide) to screen compounds against wild-type and mutant proteases
    • Define binding site around catalytic residues
    • Employ flexible docking to account for side-chain movements
    • Score compounds using empirical scoring functions [4]
  • Binding affinity prediction:

    • Calculate binding free energies using MM/GBSA or MM/PBSA methods
    • Perform steered molecular dynamics to assess compound unbinding forces
    • Use umbrella sampling for potential of mean force calculations [4] [5]

The following diagram illustrates the experimental workflow for comprehensive this compound susceptibility testing and resistance characterization:

workflow cluster_pheno Phenotypic Characterization cluster_geno Genotypic Analysis cluster_comp Computational Methods start Start: Antiviral Susceptibility Testing pheno Phenotypic Assays start->pheno geno Genotypic Analysis start->geno comp Computational Methods start->comp resist Resistance Selection start->resist p1 Cell-Based Viability Assays pheno->p1 p2 Virus Yield Reduction pheno->p2 p3 Protease Activity Assays pheno->p3 g1 Sanger Sequencing geno->g1 g2 Next-Generation Sequencing geno->g2 g3 Mutation Identification geno->g3 c1 Molecular Dynamics comp->c1 c2 Virtual Screening comp->c2 c3 Binding Energy Calculations comp->c3 resist->p1 resist->g2 app Data Integration & Application p1->app p2->app p3->app g1->app g2->app g3->app c1->app c2->app c3->app

Genotypic Analysis Methods

Sequencing of Viral Protease Genes

Genotypic analysis identifies mutations associated with reduced this compound susceptibility in viral 3C protease genes.

  • RNA extraction: Purify viral RNA from cell-free culture supernatants or infected cells using silica-based extraction methods (e.g., RNeasy kit) [1]

  • cDNA synthesis: Synthesize cDNA from viral RNA using reverse transcriptase with random nanomers or gene-specific primers [1]

  • PCR amplification: Amplify 3C protease region using specific primers. For HRV, target region corresponds to bases 5116 to 5827 in HRV 89 genome [1]

    • Reaction conditions: 35 cycles of 94°C (30s), 55°C (30s), 72°C (60s)
    • Use high-fidelity DNA polymerase to minimize amplification errors
  • Sequence analysis:

    • Determine nucleotide sequences by Sanger or next-generation sequencing
    • Translate sequences to amino acid sequences
    • Align with reference sequences using appropriate software (e.g., MAFFT)
    • Identify amino acid substitutions in 3C protease [1] [2]
Clonal Analysis of Viral Populations

For detailed analysis of mixed viral populations, clonal sequencing provides resolution at the individual genome level.

  • Molecular cloning: Subclone PCR amplicons into plasmid vectors (e.g., pGEM-T Easy)
  • Transformation: Transform competent bacteria with ligation products
  • Colony selection: Pick individual colonies for plasmid purification
  • Sequencing: Sequence multiple clones (recommended: 20-50 clones per sample) to identify minority variants and mutation patterns [1]

Data Interpretation and Reporting

Criteria for Reduced Susceptibility
  • Phenotypic criteria: Fold-increase in EC₅₀ value compared to wild-type reference

    • 2-5 fold increase: Possible reduced susceptibility
    • 5-10 fold increase: Reduced susceptibility
    • >10 fold increase: Significant resistance [2]
  • Genotypic criteria: Presence of known resistance mutations (e.g., A105V, I109V in norovirus; T129A, T131A in HRV) with confirmation of phenotypic resistance [1] [2]

Quality Assurance Guidelines
  • Reference viruses: Include susceptible wild-type virus as control in each assay
  • Assay validation: Establish reproducibility with coefficient of variation <15% for EC₅₀ determinations
  • Data reporting: Include EC₅₀/IC₅₀ values, fold-changes, cytotoxicity data, and sequencing results in comprehensive reports

Applications in Antiviral Development

The methodologies described in these application notes support multiple aspects of antiviral drug development:

  • Lead optimization: Structure-activity relationship studies for novel protease inhibitors
  • Resistance profiling: Assessment of resistance potential during preclinical development
  • Clinical monitoring: Detection of emergent resistance during clinical trials
  • Mechanistic studies: Elucidation of structure-function relationships in viral proteases

These protocols have been successfully applied to identify this compound-resistant variants of human rhinovirus and norovirus, characterize their phenotypic and genotypic properties, and inform the design of next-generation protease inhibitors with improved resistance profiles [1] [2] [5]. Integration of computational approaches with experimental data provides a powerful framework for addressing the challenge of antiviral resistance in drug development.

References

Rupintrivir EC₅₀ Determination: Application Notes & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

This document outlines standardized methodologies for evaluating the in vitro antiviral activity of Rupintrivir (AG7088), an irreversible inhibitor of the human rhinovirus (HRV) 3C protease.

1. Introduction this compound is a potent, broad-spectrum antiviral agent that targets the HRV 3C protease, an enzyme essential for viral replication [1]. The 50% Effective Concentration (EC₅₀) is a critical parameter for quantifying its antiviral potency, representing the compound concentration required to achieve a 50% reduction in viral cytopathic effect (CPE) in cell-based assays [2]. The protocols below detail the cell-based assay for EC₅₀ determination and a follow-up method for investigating resistance.

2. Key Experimental Protocols

Protocol 1: Cell-Based Antiviral Susceptibility Assay (EC₅₀ Determination)

This is the primary method for determining the potency of this compound against various HRV serotypes [1] [2].

  • Core Principle: Measure the protection of host cells from virus-induced death (cytopathic effect) using a colorimetric metabolic dye (XTT) as the endpoint.
  • Detailed Workflow:
    • Cell Culture Preparation:
      • Use H1-HeLa cells (ATCC CRL-1958).
      • Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 5-10% Fetal Bovine Serum (FBS) and 1% antibiotic-antimycotic [3].
      • Seed cells in 96-well plates at a density of approximately 2-3 x 10⁴ cells per well and incubate overnight [2] [3].
    • Virus Infection and Compound Treatment:
      • Propagate HRV stocks (e.g., HRV serotype 14, ATCC VR-284) in H1-HeLa cells [1] [3].
      • Dilute the virus to a predetermined titer (e.g., 100 TCID₅₀/well) and mix it with equal volumes of this compound, which has been serially diluted in culture medium [3].
      • Remove the medium from the pre-seeded cell plates and add the virus-compound mixture. Incubate the infected and treated cells at 33-34°C for 3-5 days to allow for CPE development [1] [2].
    • Viability Endpoint Measurement (XTT Assay):
      • After incubation, prepare the XTT reaction mixture: 1 mg/mL XTT and 0.02 μM Phenazine Methosulfate (PMS) [2].
      • Add the XTT/PMS mixture to each well and incubate for several hours at 33-34°C.
      • Quantify the formazan product spectrophotometrically by measuring the absorbance at a test wavelength of 450 nm and a reference wavelength of 650 nm [2].
    • Data Analysis and EC₅₀ Calculation:
      • Express data as the percentage of formazan produced in compound-treated, infected cells compared to uninfected, compound-free control cells.
      • Calculate the EC₅₀ using non-linear regression analysis in software such as GraphPad Prism. The model "log(agonist) vs. normalized response – Variable slope" is typically used [3]. The EC₅₀ is the concentration that increases formazan production to 50% of the maximum (uninfected) control level [2].

The following diagram illustrates the key steps of this protocol:

start Start Protocol cell_prep Seed H1-HeLa cells in 96-well plate start->cell_prep treat Infect with HRV & add serially diluted this compound cell_prep->treat incubate Incubate at 33-34°C for 3-5 days treat->incubate assay Add XTT/PMS mixture and incubate incubate->assay measure Measure absorbance at 450/650 nm assay->measure analyze Calculate EC₅₀ via non-linear regression measure->analyze end EC₅₀ Result analyze->end

Protocol 2: In Vitro Resistance Selection and Susceptibility Testing

This protocol describes how to generate this compound-resistant HRV variants and assess changes in susceptibility [1].

  • Core Principle: Serially passage HRV in the presence of increasing concentrations of this compound to select for resistant viral populations, then determine the shift in EC₅₀.
  • Detailed Workflow:
    • Serial Virus Passage:
      • Infect H1-HeLa cells at a low multiplicity of infection (MOI of 0.1) in the presence of this compound at a concentration near its EC₅₀ (e.g., 0.5 to 3.5x EC₅₀) [1].
      • Collect the supernatant when the cytopathic effect reaches at least 50%.
      • Use this supernatant (0.2-0.5 mL) to infect fresh cells in the presence of a 1 to 3-fold higher concentration of this compound.
      • Repeat this process for multiple passages (e.g., 3-10 passages over 14-72 days) [1].
    • Phenotypic Susceptibility Testing:
      • Store cell-free viral lysates from each passage.
      • Determine the EC₅₀ of the passaged virus variants using the cell-based antiviral susceptibility assay described in Protocol 1.
    • Genotypic Analysis:
      • Extract viral RNA from the cell-free lysates.
      • Perform reverse transcription-PCR (RT-PCR) to amplify the 3C protease gene.
      • Conduct DNA sequencing of the PCR products to identify resistance-associated mutations [1].

3. Data Presentation and Analysis

Table 1: Experimentally Determined EC₅₀ Values of this compound Against Various HRV Strains This table summarizes potency data from published studies, providing a reference for expected results [1] [4].

HRV Strain / Variant Mean EC₅₀ (nM) Notes / Key Mutations in 3C Protease
Wild-Type Strains
HRV 14 (Wild-Type) 21 nM Reference sensitive strain [4]
HRV 2 (Wild-Type) 30 nM [4]
HRV 39 (Wild-Type) 24 nM [4]
HRV Hanks (Wild-Type) 19 nM [4]
HRV 14 Resistant Variants
Passage 3 Variant 152 nM Mutations: T129T/A, T131T/A, T143P/S [1] [4]
Passage 4 Variant 227 nM Mutations: T129A, T131T/A, T143P [4]
Passage 10 Variant 324 nM Additional mutation: Y139Y/H [4]
Engineered Mutant 268 nM Mutations: T129A, T131A, Y139H, T143P [4]

Table 2: Key Reagents and Equipment

Category Specific Item / Specification
Cell Line H1-HeLa cells (ATCC CRL-1958)
Virus HRV serotypes (e.g., HRV-B14, ATCC VR-284)
Compound This compound (HY-106161, MedChemExpress)
Culture Medium Dulbecco’s Modified Eagle's Medium (DMEM) with 5-10% FBS
Assay Kit/Reagent XTT, Phenazine Methosulfate (PMS)
Critical Equipment CO₂ Incubator, Plate Reader, 96-well Plates

4. Troubleshooting and Technical Notes

  • Quality Control: Include appropriate controls in every assay: cell control (uninfected, untreated), virus control (infected, untreated), and compound background control.
  • Data Reliability: The mean EC₅₀ of this compound against a panel of 48 HRV serotypes is approximately 23 nM, which can serve as a benchmark for assay validation [5] [4].
  • Resistance Insight: The slow emergence of resistance, requiring multiple mutations for only modest EC₅₀ shifts, indicates a high genetic barrier to resistance for this compound, a positive attribute for an antiviral drug [1].

References and Further Exploration

The following sources were cited in this protocol and provide further detail:

  • [PMC NCBI: In Vitro Resistance Study of this compound (2007)] [1] - Foundational study on resistance mechanisms.
  • [PMC NCBI: In Vitro Antiviral Activity and Single-Dose Pharmacokinetics... (2005)] [2] - Detailed methodology for cell-based CPE inhibition assays.
  • [PMC NCBI: Structural insights into the antiviral efficacy of AG7404... (2026)] [3] - Recent study using similar CPE inhibition and MTT assays.
  • [MedChemExpress: This compound (AG7088) | HRV 3C Protease Inhibitor] [4] - Supplier data consolidating published EC₅₀ values.

For the latest research, you can search for newer derivatives like AG7404 (Compound 1), an orally available this compound derivative with improved pharmacokinetics, using the same core principles for EC₅₀ determination [2] [3].

References

Application Notes and Protocols for Rupintrivir in In Vivo Infection Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

Rupintrivir (AG7088) is an irreversible peptidomimetic inhibitor originally developed to target the 3C protease (3Cpro) of human rhinovirus (HRV). Its application has been successfully repurposed in research for studying severe Enterovirus 71 (EV71) infections, a major causative agent of hand-foot-and-mouth disease (HFMD) with potential life-threatening neurological complications [1] [2] [3]. The 3C protease is essential for viral replication, as it processes the viral polyprotein into mature functional proteins, making it an attractive antiviral target [4] [3]. The high degree of structural conservation in the active site of 3C proteases across different picornaviruses allows this compound to act as a broad-spectrum inhibitor [5] [4]. Currently, no direct-acting antivirals are clinically available for severe EV71 infection, positioning this compound as a promising candidate for therapeutic development [1] [2]. These notes provide a consolidated guide for researchers to utilize this compound in preclinical studies.

Mechanism of Action

This compound exerts its antiviral effect through irreversible covalent inhibition of the viral 3C protease.

  • Molecular Interaction: The compound is designed as a substrate analog that fits into the protease's active site. It features a Michael acceptor moiety that forms a permanent covalent bond with the catalytic cysteine residue (Cys147) in the protease's active site, thereby permanently inactivating the enzyme [5] [6].
  • Consequence of Inhibition: By inhibiting 3Cpro, this compound prevents the proteolytic cleavage of the viral polyprotein. This halts the production of functional viral proteins, effectively suppressing viral replication and the production of infectious viral particles [4] [3].
  • Structural Basis for Cross-Reactivity: Crystallographic studies of the EV71 3Cpro/rupintrivir complex confirm that although the binding mode is similar to that in HRV 3Cpro, structural differences exist, such as a surface-recessive S2' pocket in EV71 3Cpro. Despite these differences, the key interactions for high-affinity binding are maintained [4].

The following diagram illustrates the mechanism of action and experimental workflow for evaluating this compound in an EV71 mouse model:

G cluster_0 Mechanism of Action cluster_1 In Vivo Evaluation (Mouse Model) EV71 EV71 Polyprotein Polyprotein EV71->Polyprotein This compound This compound Inhibition Inhibition This compound->Inhibition MatureProteins MatureProteins Polyprotein->MatureProteins 3C Protease Cleavage ViralReplication ViralReplication MatureProteins->ViralReplication Inhibition->MatureProteins Blocks InfectSucklingMice Infect Suckling Mice with EV71 (20 MLD₅₀) AdministerDrug Administer this compound or Vehicle (DMSO) InfectSucklingMice->AdministerDrug Monitor Monitor Outcomes AdministerDrug->Monitor Survival Survival Rate Monitor->Survival ClinicalScore Clinical Score (Limb Paralysis) Monitor->ClinicalScore TissueAnalysis Tissue Analysis Monitor->TissueAnalysis

Efficacy Data in In Vivo Models

Research demonstrates that this compound is highly effective in protecting mice from lethal EV71 challenge.

Summary of Key In Vivo Findings

The following table summarizes quantitative efficacy data from a pivotal murine infection model study [1] [2].

Table 1: Efficacy of this compound in a Murine Model of Lethal EV71 Infection

Parameter Vehicle Control (DMSO) This compound (0.1 mg/kg) Significance
Survival Rate 38.5% 90.9% p = 0.006
Clinical Score Limb paralysis observed Profound alleviation of limb paralysis and other neurological symptoms Highly significant
Viral RNA in Tissues High levels detected Profound suppression Confirmed by qRT-PCR
VP1 Protein Expression High levels detected Effectively blocked Confirmed by immunohistochemistry
Histopathology Severe necrotizing myositis Profoundly alleviated Confirmed by histological analysis
Additional Efficacy and Resistance Notes
  • Broad-Spectrum Activity In Vitro: In cell culture, this compound demonstrated potent activity against EV71 with an EC₅₀ of 14 nM. It also showed activity against other enteroviruses, including coxsackievirus A16 (CA16) and CA10, albeit at higher, micromolar-range concentrations [2].
  • Barrier to Resistance: In vitro serial passage studies of human rhinovirus in the presence of this compound showed that resistance develops slowly. Emerging variants required multiple mutations in the 3C protease and exhibited only minimal to moderate (up to sevenfold) reductions in susceptibility, indicating a high genetic barrier to resistance [5].

Detailed Experimental Protocols

Murine Model of Lethal EV71 Infection

This protocol is adapted from published studies evaluating this compound against EV71 [1] [2].

4.1.1 Animals and Infection

  • Animals: Use suckling mice (e.g., ICR strain), 1-2 days old.
  • Virus Inoculation: Infect mice subcutaneously (s.c.) with a lethal dose of EV71 (e.g., 20 MLD₅₀ - Mouse Lethal Dose 50%).

4.1.2 Drug Formulation and Administration

  • Drug: this compound (commercially available, e.g., SC-208317).
  • Vehicle: Dimethyl sulfoxide (DMSO).
  • Formulation: Dilute this compound in DMSO to prepare a stock solution. Further dilute in PBS or saline for injection to the final working concentration (e.g., 0.1 mg/kg).
  • Dosing Regimen:
    • Route: Intraperitoneal (i.p.) injection.
    • Schedule: Administer the first dose 1 hour post-infection. Continue with daily administration for the duration of the experiment (e.g., 12 days post-inoculation).
    • Control Group: Administer an equal volume of vehicle (DMSO diluted in PBS/saline) to the control group.

4.1.3 Efficacy Endpoint Assessment

  • Survival Monitoring: Monitor mice at least twice daily for 12-14 days. Record survival rates and calculate mean survival time.
  • Clinical Scoring: Observe and score mice daily for clinical signs of disease using a standardized scale. Key observations should include:
    • 0: Healthy.
    • 1: Lethargy and reduced mobility.
    • 2: Limb weakness.
    • 3: Single-limb paralysis.
    • 4: Multiple-limb paralysis or death.
  • Sample Collection: Euthanize moribund mice and a subset of treated/control mice at defined endpoints (e.g., day 5-6 post-infection). Collect target tissues (e.g., limb muscle, spinal cord, brain).
  • Histopathological Analysis: Fix tissues in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score for pathology such as myositis, inflammation, and necrosis.
  • Immunohistochemistry (IHC): Stain tissue sections with an antibody against EV71 VP1 protein to detect viral antigen presence and distribution.
  • Viral Load Quantification: Homogenize tissue samples. Extract total RNA and perform quantitative RT-PCR (qRT-PCR) targeting a conserved region of the EV71 genome (e.g., VP1 gene) to quantify viral RNA copies.
Protocol for 3C Protease Inhibition Assay

This in vitro protocol is used to confirm the direct inhibitory activity of this compound and can be a precursor to in vivo studies [7] [8].

4.2.1 Protease Activity Assay

  • Recombinant Protein: Purify recombinant EV71 3C protease.
  • Substrate: Use a fluorogenic peptide substrate (e.g., Dabcyl-EALFQGPPKFE-Edans). The 3C protease cleaves between Gln and Gly (Q/G), releasing a fluorescent signal.
  • Reaction Buffer: Typically 30 mM Tris-HCl, pH 7.4.
  • Procedure:
    • Pre-incubate the recombinant 3Cpro with varying concentrations of this compound (e.g., 0-100 µM) for 15-30 minutes.
    • Initiate the reaction by adding the substrate.
    • Monitor the fluorescence intensity in real-time using a plate reader (excitation ~360 nm, emission ~460 nm) for 30-60 minutes.
  • Data Analysis: Calculate the rate of reaction (velocity) for each inhibitor concentration. Determine the IC₅₀ value (concentration causing 50% inhibition) using non-linear regression analysis.

Research Applications and Notes

  • Primary Application: The most validated application is in the treatment of severe EV71 infection in preclinical murine models, demonstrating significant improvement in survival and reduction in pathology [1] [2].
  • Combination Therapy: While not directly tested with this compound, recent studies highlight the potential of consecutive alternating administration (CAA) of antivirals with different mechanisms to combat enterovirus infections and reduce the risk of resistance [9]. This presents a viable future research direction for this compound.
  • Tool Compound in Synthetic Biology: Beyond antiviral research, the HRV protease/rupintrivir system has been engineered into a molecular switch (iCROP) to control protein activity in mammalian cells and mice, showcasing its utility in basic research and synthetic biology [10].
  • Critical Considerations:
    • Formulation: The use of DMSO as a vehicle requires careful handling and appropriate controls to rule out solvent toxicity.
    • Dosing: The low effective dose (0.1 mg/kg) is promising from a clinical translation standpoint but requires meticulous preparation and accuracy.
    • Clinical Status: Despite promising preclinical results and a known safety profile from earlier clinical trials for rhinitis, this compound itself is not an approved drug, and its further clinical development for enteroviruses was terminated [5] [8].

References

Comprehensive Application Notes and Protocols: Rupintrivir Cytokine Modulation Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Rupintrivir and Its Immunomodulatory Properties

This compound (AG7088) is a novel peptidomimetic inhibitor that selectively and irreversibly targets the human rhinovirus (HRV) 3C protease, demonstrating potent antiviral activity against a broad spectrum of HRV serotypes. Initially developed as a direct antiviral agent, recent evidence has revealed that this compound possesses significant immunomodulatory capabilities, particularly in the context of allergic inflammation and virus-induced exacerbations. The 3C protease targeted by this compound is essential for viral replication, as it cleaves the viral polyprotein precursor into structural proteins and enzymes required for viral propagation [1] [2]. While this compound showed only moderate efficacy in clinical trials for common cold treatment in healthy individuals, emerging research indicates it may offer greater therapeutic benefit in specific pathological contexts such as allergic asthma, where it demonstrates meaningful effects on cytokine modulation beyond its direct antiviral activity [1].

The pleiotropic nature of cytokines and their complex signaling networks present significant challenges for studying specific immunomodulatory compounds. Cytokines function as secreted signaling proteins that regulate diverse aspects of immunity, inflammation, and tissue repair through complex cascades where one cytokine can trigger the production of others [3]. This complexity necessitates sophisticated assay systems that can capture the multidimensional effects of immunomodulators like this compound on cytokine networks. Advanced platforms such as multiplex cytokine analysis have become indispensable tools in this context, allowing researchers to simultaneously measure numerous cytokines from limited sample volumes, thereby providing comprehensive insights into the immunomodulatory mechanisms of experimental therapeutics [4].

Experimental Models for Studying this compound-mediated Cytokine Modulation

Precision-Cut Lung Slices (PCLS) from Sensitized Mice

The ex vivo PCLS model has emerged as a particularly relevant system for investigating this compound's immunomodulatory effects in a pathophysiologically appropriate context. This model maintains the complex architecture of lung tissue, including multiple cell types and their native spatial relationships, thereby preserving the cellular microenvironment found in intact lungs. In practice, mice are first sensitized through intranasal administration of house dust mite (HDM) extract over four weeks to establish a T_H2/T_H17-dominated cytokine response characteristic of allergic airway inflammation. Following sensitization, lung tissues are inflated with agarose-medium solution, solidified, and precisely sectioned into 350μm slices using an oscillating tissue slicer. These PCLS are then cultured and can be infected with human rhinovirus (typically 1×10^5 IU/mL) in the presence or absence of this compound (100 nM) for 48 hours after which cytokine secretion profiles are quantified [1].

The PCLS model offers several key advantages for studying this compound's immunomodulatory effects: it preserves the complex cellular composition of lung tissue including structural cells, immune populations, and their native spatial organization; it maintains the polarized, sensitized state established through in vivo HDM exposure; and it enables controlled, reproducible experimental conditions while retaining pathophysiological relevance. This model has demonstrated that HDM-sensitized mice exhibit an attenuated antiviral response but exaggerated IL-4, IL-6, and IL-10 secretion upon RV infection—a dysregulated response that this compound treatment effectively modulates [1].

Cell-Based Antiviral and Cytokine Modulation Assays

Traditional cell culture systems provide complementary approaches for elucidating this compound's direct effects on specific cell types, particularly immortalized cell lines like BEAS-2B (human bronchial epithelial cells) and HeLa cells. In these systems, cells are infected with HRV at a defined multiplicity of infection (MOI) and treated with varying concentrations of this compound. The antiviral activity is typically assessed by measuring viral titer reduction through tissue culture infectious dose (TCID50) assays, while immunomodulatory effects are evaluated by quantifying cytokine secretion profiles. Research using these models has demonstrated that this compound treatment not only suppresses viral replication but also significantly reduces RV-induced interleukin (IL)-6 and IL-8 release in BEAS-2B cells, suggesting direct effects on the host inflammatory response independent of antiviral activity [1].

Table 1: Key Experimental Models for this compound Cytokine Modulation Studies

Model System Key Features Applications Advantages Limitations
PCLS (HDM-sensitized mice) Preserves lung tissue architecture and cellular diversity; T_H2/T_H17-polarized environment Study of RV-induced exacerbation of allergic inflammation; Immunomodulatory effects in pathophysiological context Maintains native tissue microenvironment; Relevant cellular complexity Technically challenging preparation; Limited viability period
BEAS-2B cells Immortalized human bronchial epithelial cells; Relevant cell type for RV infection Antiviral efficacy assessment; Epithelial-specific cytokine responses Homogeneous population; Reproducible results Does not recapitulate tissue complexity
HeLa cells Standard cell line for HRV propagation and antiviral testing Viral replication inhibition studies; Cytotoxicity assessments Well-characterized for HRV studies; High reproducibility Limited physiological relevance to human airway

Detailed Experimental Protocols

PCLS Preparation, RV Infection, and this compound Treatment

The following protocol details the methodology for evaluating this compound's immunomodulatory effects in PCLS from HDM-sensitized mice, as described in recent publications [1]:

  • HDM Sensitization: Female Balb/c mice (6-8 weeks) receive intranasal administration of 25μg HDM extract in 50μL saline four days per week for four weeks. Control animals receive saline only.
  • PCLS Preparation: Following sensitization, lungs are inflated with 1.5% low-gelling temperature agarose in MEM medium. After polymerization at 4°C, lungs are sectioned into 350μm slices using an automatic oscillating tissue slicer in cold Earle's Balanced Salt Solution (EBSS). Slices are transferred to medium-filled Petri dishes and incubated at 37°C with 5% CO₂, with medium changes every 30 minutes for 2-3 hours to remove cellular debris.
  • Quality Control: Only PCLS containing airways with intact smooth muscle layers and active ciliary beating are selected for experiments. Viability is assessed using Calcein AM/ethidium homodimer-1 (LIVE/DEAD) staining followed by quantitative image analysis with IMARIS software, calculating the ratio of dead cell nuclei to total living cytoplasm volume.
  • Infection and Treatment: Two PCLS per well are infected with 1×10^5 IU/mL of human rhinovirus 1b in culture medium. For this compound treatment, infection is performed in the presence of 100 nM this compound. Control conditions include UV-inactivated virus (260 nm for 1 hour) to distinguish replication-dependent effects.
  • Incubation and Sample Collection: PCLS are incubated for 48 hours at 33°C with 5% CO₂ and 100% humidity. Following incubation, tissue culture supernatants are collected for extracellular cytokine measurement. For intracellular cytokine analysis, PCLS are permeabilized with 1% Triton X-100 in DPBS for 1 hour at 4°C. All samples are supplemented with 0.2% protease inhibitor cocktail and stored at -80°C.

The following diagram illustrates the experimental workflow for the PCLS model:

G Start Start Experiment HDM HDM Sensitization (4 weeks) Start->HDM PCLS_prep PCLS Preparation (350μm slices) HDM->PCLS_prep QC Quality Control (Viability Assessment) PCLS_prep->QC RV_infect RV Infection (1×10⁵ IU/mL) QC->RV_infect Viable slices End End Experiment QC->End Non-viable discarded Rup_treat This compound Treatment (100 nM) RV_infect->Rup_treat Incubate Incubation (48 hours, 33°C) Rup_treat->Incubate Collect Sample Collection Incubate->Collect Analyze Cytokine Analysis Collect->Analyze Analyze->End

Diagram 1: Experimental workflow for PCLS preparation, infection, and this compound treatment

Cytokine Measurement Techniques

Accurate quantification of cytokine profiles is essential for evaluating this compound's immunomodulatory effects. The following methodologies represent current best practices:

  • Multiplex Immunoassays: For comprehensive cytokine profiling, multiplex platforms such as Meso Scale Discovery (MSD) U-PLEX assays provide simultaneous quantification of multiple cytokines (IFN-γ, IL-4, IL-5, IL-10, IL-13, IL-17A, IL-17E/IL-25, IL-17F, IL-33, and TNF-α) from limited sample volumes. The MSD system uses plates with specific capture antibodies spotted in different regions, with detection achieved through electrochemiluminescent tags [1] [4]. Alternatively, Luminex bead-based assays utilize fluorescently-coded microspheres coupled with capture antibodies specific to different cytokines, with detection via a biotinylated detection antibody and streptavidin-phycoerythrin [4].

  • Enzyme-Linked Immunosorbent Assay (ELISA): For specific cytokine targets of particular interest (e.g., IFN-α, IFN-β, IL-6, MCP-1, IP-10), conventional ELISA provides sensitive quantification using matched antibody pairs according to manufacturer protocols. Samples and standards are incubated in capture antibody-coated plates, followed by detection with biotinylated detection antibodies, streptavidin-HRP, and TMB substrate [1].

  • Data Normalization: Cytokine concentrations are normalized to total protein content determined by BCA protein assay, expressed as pg cytokine/mg total protein. This normalization accounts for potential variations in tissue size or cellularity between PCLS samples [1].

  • Data Analysis: Cytokine concentrations are calculated based on serial diluted standard curves. For MSD data, analysis is conducted using Discovery Workbench software. Statistical analysis is typically performed using GraphPad Prism, with appropriate tests (e.g., ANOVA with post-hoc tests) for multiple comparisons [1].

Data Analysis and Interpretation

Quantitative Cytokine Modulation by this compound

This compound demonstrates significant immunomodulatory effects in RV-infected PCLS from HDM-sensitized mice, with particularly notable impacts on key inflammatory and T_H2 cytokines. The table below summarizes the characteristic cytokine responses across different experimental conditions:

Table 2: Characteristic Cytokine Responses in PCLS Models with this compound Treatment

Cytokine Non-Sensitized + RV HDM-Sensitized + RV HDM-Sensitized + RV + this compound Biological Significance
IL-4 Minimal induction Significantly exaggerated Marked reduction Key T_H2 cytokine; promotes allergic inflammation
IL-6 Moderate induction Significantly exaggerated Marked reduction Pro-inflammatory cytokine; acute phase response
IL-10 Induced Exaggerated secretion Variable reduction Immunoregulatory; can suppress or promote inflammation
IFN-α Strong induction Attenuated response Limited additional effect Antiviral type I interferon
IFN-β Strong induction Attenuated response Limited additional effect Antiviral type I interferon
IFN-γ Induced Attenuated response Limited additional effect Key antiviral effector cytokine
TNF-α Induced Variable response Limited modification Pro-inflammatory cytokine
IP-10 Strong induction Attenuated response Limited additional effect Chemokine for T cell recruitment

Research findings demonstrate that PCLS from HDM-sensitized mice exhibit an attenuated antiviral response (reduced IFN-α, IFN-β, IFN-γ) but exaggerated IL-4, IL-6, and IL-10 secretion upon RV infection compared to non-sensitized controls. This compound treatment specifically inhibits the exaggerated pro-inflammatory cytokine IL-6 and T_H2 cytokine IL-4 in HDM-sensitized mice, while having more limited effects on the already attenuated antiviral cytokine response [1]. This selective modulation suggests that this compound may normalize the dysregulated immune response in sensitized individuals without broadly suppressing antiviral defenses.

Mechanisms of Cytokine Modulation

The primary mechanism of this compound's activity involves irreversible inhibition of the HRV 3C protease, an enzyme essential for processing the viral polyprotein into functional units required for replication. By preventing viral replication, this compound reduces viral load and subsequent activation of pattern recognition receptors that drive innate immune responses and cytokine production [1] [2]. However, emerging evidence suggests that this compound may also exert direct immunomodulatory effects independent of its antiviral activity, potentially through modulation of intracellular signaling pathways in host cells. The 3C protease has homologs in cellular signaling systems, and inhibition of these related pathways might contribute to the observed cytokine modulation [5].

The following diagram illustrates the proposed mechanism of this compound's action on cytokine signaling:

G RV Human Rhinovirus (HRV) Protease HRV 3C Protease RV->Protease Replication Viral Replication Protease->Replication This compound This compound This compound->Protease Inhibits PRR Pattern Recognition Receptor Activation Replication->PRR Signaling Intracellular Signaling Pathways PRR->Signaling NFkB NF-κB Activation Signaling->NFkB IRF IRF Activation Signaling->IRF Cytokines_TH2 T_H2 Cytokines (IL-4, IL-5, IL-13) NFkB->Cytokines_TH2 Cytotypes_Pro Cytotypes_Pro NFkB->Cytotypes_Pro Cytokines_Anti Antiviral Cytokines (IFN-α, IFN-β, IFN-γ) IRF->Cytokines_Anti Outcome Reduced Inflammation with Preserved Antiviral Defense Cytokines_TH2->Outcome Cytokines_Pro Pro-inflammatory Cytokines (IL-6, TNF-α) Cytokines_Pro->Outcome Cytokines_Anti->Outcome

Diagram 2: Proposed mechanism of this compound action on cytokine signaling pathways

Research Applications and Therapeutic Implications

The cytokine modulation assays described herein have significant translational relevance for understanding and treating virus-induced exacerbations of respiratory diseases. The specific inhibition of exaggerated T_H2 and pro-inflammatory cytokines (particularly IL-4 and IL-6) in HDM-sensitized systems suggests this compound may have particular utility in asthma exacerbations triggered by rhinovirus infections. This selective modulation—reducing pathological inflammation while preserving antiviral defenses—represents a potentially optimized therapeutic approach compared to broad immunosuppression [1].

Beyond its direct application as a potential therapeutic, this compound has emerged as a valuable tool compound for basic research. Recent innovative applications include the development of iCROP (integrated compact regulators of protein activity) systems, where HRV protease and this compound are employed as molecular switches for precise control of protein function. In these synthetic biology applications, target proteins are engineered to contain HRV protease cleavage sites, rendering them inactive upon cleavage but functional when this compound inhibits the protease. This system has been successfully implemented to regulate diverse proteins including transcription factors, CRISPR-Cas9 systems, and signaling components, demonstrating the broad utility of this compound as a research tool beyond its antiviral applications [5].

From a drug development perspective, comprehensive cytokine profiling using the assays described provides critical insights into both the efficacy and potential safety of this compound and related compounds. The ability to simultaneously quantify multiple cytokine classes (T_H1, T_H2, T_H17, antiviral, pro-inflammatory) enables researchers to identify specific immunomodulatory signatures rather than merely assessing global anti-inflammatory effects. This precision is particularly valuable given the complex, pleiotropic nature of cytokine networks and their context-dependent functions in health and disease [3] [6].

Conclusion

This compound represents a compelling example of a compound with dual functionality—direct antiviral activity against rhinoviruses and specific immunomodulatory effects on dysregulated cytokine responses. The experimental approaches detailed in these application notes, particularly the use of PCLS from sensitized animals coupled with multiplex cytokine analysis, provide robust methodologies for elucidating complex immunomodulatory mechanisms. The specific suppression of exaggerated T_H2 and pro-inflammatory cytokines in sensitized systems, while preserving key antiviral defenses, suggests a potentially optimized therapeutic approach for virus-induced exacerbations of allergic asthma. As research advances, both the therapeutic applications of this compound and its utility as a precision tool in synthetic biology systems continue to expand, offering new opportunities for intervention in respiratory diseases and beyond.

References

Rupintrivir Resistance: Key Mutations & Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Rupintrivir is an irreversible inhibitor that targets viral 3C proteases. However, resistance can develop through mutations that alter the protease's structure or its interaction with the drug [1] [2]. The following table summarizes the primary resistance mutations characterized in human norovirus (HuNoV) and human rhinovirus (HRV).

Virus Protease Resistance Mutations Impact & Mechanism
Human Norovirus (HuNoV) [1] 3C-like protease A105V, I109V Reduces binding affinity and impedes drug dissociation; induces structural changes in the protease that decrease inhibitor potency.
Human Rhinovirus (HRV) [2] 3C protease (3Cpro) Mutations around the active site (e.g., C147A)* Reduces hypersensitivity to the drug; directly interferes with the covalent binding mechanism of the inhibitor.

*Note: C147A is a catalytic residue mutation; other resistance-inducing mutations around the active site have been reported [2].

Experimental Protocols for Investigating Resistance

Here are detailed methodologies for key experiments cited in resistance studies.

Protocol 1: Molecular Docking of this compound to 3C Protease

This protocol is used to understand the initial binding interactions between the drug and the protease [1].

  • Protein Preparation: Obtain the three-dimensional structure of the 3C protease from a protein databank (e.g., PDB ID: 3SJO). Prepare the protein by adding hydrogen atoms and optimizing side-chain orientations using a tool like OpenBabel and the GROMACS package.
  • Ligand Preparation: Extract the 3D structure of this compound from the same PDB file.
  • Docking Simulation: Perform molecular docking using AutoDock Vina to predict the binding pose and calculate the binding affinity. Analyze the results with programs like AutoDockTools and UCSF Chimera to identify key hydrogen bonds and hydrophobic interactions at the binding site.
Protocol 2: Molecular Dynamics (MD) Simulation

MD simulations help study the effects of mutations on the protease structure and its dynamics with the inhibitor [1] [2].

  • System Setup: Use the top docking pose from Protocol 1 as the starting structure. Solvate the protein-ligand complex in a cubic water box using a solvent model like TIP3P. Add ions to neutralize the system's charge.
  • Simulation Run: Perform energy minimization and equilibration steps. Run a production MD simulation for a sufficient duration (e.g., 100 nanoseconds) using software such as GROMACS with a force field like AMBER99SB-ILDN.
  • Trajectory Analysis: Analyze the root-mean-square deviation (RMSD), radius of gyration (Rg), and solvent-accessible surface area (SASA) to assess protein stability and flexibility. Use free energy landscape (FEL) and dynamic cross-correlation matrices (DCCM) analyses to understand conformational changes and residue motions.
Protocol 3: Structure-Based Virtual Screening for Novel Inhibitors

This approach identifies new inhibitors effective against resistant mutant proteases [1].

  • Library Preparation: Screen a database of drug-like small molecules (e.g., TopScience, TargetMol). Filter compounds based on Lipinski's rules and prepare their 3D structures with tools like LigPrep in Schrödinger.
  • Docking & Scoring: Dock the compound library into the binding site of both wild-type and mutant 3C proteases using high-precision methods (e.g., Glide XP docking in Schrödinger). Calculate binding free energies using the MM/GBSA method within the Prime module.
  • Candidate Selection: Select top candidates based on docking scores and binding affinity calculations. Further validate them using Steered Molecular Dynamics (SMD) and Umbrella Sampling simulations to assess the force and free energy required to dissociate the inhibitor from the binding site.

Troubleshooting Common Experimental Issues

Q1: Our enzymatic assays show a significant drop in this compound potency against a clinical isolate. What is the first step to confirm resistance?

  • A1: The most direct first step is to sequence the 3C protease gene of the isolate and align it with a reference strain. Pay close attention to the amino acid positions corresponding to the known resistance sites (e.g., positions 105 and 109 in HuNoV, or around the active site in other viruses) to identify any mutations [1].

Q2: Virtual screening is yielding candidates that bind well to the wild-type protease but poorly to the A105V mutant. What strategy can we use?

  • A2: Focus your screening on compounds that form stable interactions with residues beyond the immediate mutation site. Amentoflavone, for example, was shown to be effective against both wild-type and mutant HuNoV proteases because it interacts with a broader network of residues, making its binding less susceptible to a single point mutation [1]. Prioritize molecules that anchor firmly to highly conserved regions of the active site.

Q3: How can we preemptively design inhibitors to overcome resistance?

  • A3: A promising strategy is to design inhibitors that mimic the natural substrate's interactions with highly conserved catalytic residues. Mutations that affect the binding of such an inhibitor would also be likely to impair substrate binding and viral fitness, creating a high genetic barrier to resistance [3]. This approach emphasizes conserved structural elements over strain-specific features.

Molecular Dynamics Workflow for Resistance Study

The diagram below illustrates the key steps in using Molecular Dynamics to study resistance mechanisms.

start Start: Docked Complex sim_setup System Setup (Solvation, Ionization) start->sim_setup energy_min Energy Minimization sim_setup->energy_min equilibration Equilibration energy_min->equilibration production Production MD Run (e.g., 100 ns) equilibration->production analysis Trajectory Analysis production->analysis rmsd Stability: RMSD, Rg analysis->rmsd interactions Interactions: H-bonds, Energy analysis->interactions fel Conformational Changes (FEL) analysis->fel output Output: Mechanistic Insights rmsd->output interactions->output fel->output

References

overcoming Rupintrivir reduced susceptibility

Author: Smolecule Technical Support Team. Date: February 2026

Rupintrivir Resistance & Countermeasures

The following table consolidates key experimental data on resistance-associated mutations and potential strategies to overcome reduced susceptibility.

Aspect Key Findings Experimental Evidence & Notes

| Identified Mutations [1] | • HRV-14: T129A, T131A, T143P, Y139H • HRV-2: N165T • HRV-39: N130K, L136F • HRV Hanks: T130A (Mutations often occur at residue 130 or its equivalent) | Passage Studies: Serial passage of viruses (HRV serotypes 14, 2, 39, Hanks) in increasing this compound concentrations. Impact: Mutations accumulated slowly, leading to only minimal to moderate (up to 7-fold) reductions in susceptibility. | | Susceptibility Impact [1] | Site-directed mutagenesis of HRV-14 3C protease confirmed that combinations of mutations (e.g., T129A/T131A/T143P) are required for a measurable (7-fold) decrease in susceptibility. | A high genetic barrier to resistance is indicated, as multiple mutations are needed for a significant effect. | | Strategy: Dominant Drug Target [2] | Targeting highly oligomeric viral structures (e.g., capsid) can suppress resistance. Drug-susceptible protein subunits "dilute" the effect of resistant subunits in mixed assemblies, making the virus population as a whole remain susceptible. | Evidence: Capsid inhibitor V-073 suppressed the emergence of resistant poliovirus in mice, unlike the enzyme-targeting drug Guanidine. | | Strategy: Alternative Viral Targets [3] [4] | Develop inhibitors against other essential viral proteins to bypass 3C protease resistance. Promising targets include: • 2C protein: An NTPase involved in RNA replication (e.g., Jun6504 showed efficacy in an EV-D68 mouse model). • Polymerase (3Dpol)Viral Capsid | This is a broad area of research for all enteroviruses, providing avenues to circumvent established resistance pathways. | | Strategy: Host-Targeting Antivirals [3] | Target host factors that the virus exploits for replication. This approach presents a high genetic barrier to resistance as the virus cannot easily mutate host genes. | Still an emerging field. The specific host factors relevant to HRV/Rupintrivir context require further investigation. |

Conceptual Diagram: Dominant Drug Target

This diagram illustrates how targeting an oligomeric viral structure, like the capsid, can inherently suppress the emergence of drug-resistant mutants.

cluster_cell Infected Cell with Antiviral Drug cluster_virus_genomes Viral Genomes cluster_protein_pool Shared Pool of Protein Subunits cluster_assembly Oligomeric Assembly (e.g., Capsid) WT Wild-Type (Drug-Susceptible) P1 P2 WT->P2 MUT Variant (Drug-Resistant) P3 P4 MUT->P4 ASSEMBLY Mixed Oligomer (Susceptible to Drug) Drug Capsid-Targeting Antiviral Drug ASSEMBLY->Drug

Diagram Title: How a Dominant Drug Target Suppresses Resistance

This diagram visualizes the key mechanism explained in the table [2]. Even when a drug-resistant viral variant emerges (red), its proteins co-assemble with those from drug-susceptible viruses (green) in the same infected cell. The resulting mixed oligomer (e.g., a capsid) remains dysfunctional in the presence of the drug, preventing the resistant variant from taking over the population.

Experimental Guide & FAQs

Based on the research, here are some anticipated troubleshooting guides and answers for researchers.

FAQ 1: Our serial passage experiment shows a virus with reduced susceptibility to this compound. What is the confirmatory workflow?

  • Answer: Follow this established protocol [1]:
    • Virus Culture: Propagate the virus of interest (e.g., HRV serotype) in H1-HeLa cells at 34°C.
    • Serial Passage: Infect cells in the presence of sub-EC50 to low multiples of EC50 (e.g., 3.5x EC50) of this compound. Harvest virus when cytopathic effect (CPE) is ≥50%.
    • Susceptibility Assay: Titrate the harvested virus in the presence of a concentration range of this compound to determine the EC50. Compare it to the wild-type virus to calculate the fold-reduction in susceptibility.
    • Genotypic Analysis:
      • RNA Extraction: Use a silica-based method (e.g., RNeasy kit) on cell-free viral lysates.
      • Sequencing: Synthesize cDNA from viral RNA, perform PCR to amplify the 3C protease region, and conduct sequence analysis. Clonal analysis (subcloning PCR products) is recommended for late-stage passages to identify mixed populations.

FAQ 2: How can we proactively design a drug candidate to have a high barrier to resistance like this compound?

  • Answer: The research suggests focusing on dominant drug targets [2].
    • Target Selection: Prioritize viral proteins that form high-order oligomers, such as capsids. The function of these structures is disrupted if even a portion of the subunits are drug-susceptible, making resistance recessive at the cellular level.
    • Mechanism of Action: Screen for compounds where the mechanism involves stabilizing or disrupting such oligomeric interfaces. A drug that binds to multiple sites on an assembled structure is ideal.

FAQ 3: this compound development was halted. What are viable alternative antiviral strategies?

  • Answer: Several direct-acting and host-targeting strategies are under investigation [3] [4]:
    • Target 2C Protein: This highly conserved NTPase is a promising alternative target. Rationally designed 2C inhibitors (e.g., Jun6504) have shown broad-spectrum activity and efficacy in animal models.
    • Target RNA-Dependent RNA Polymerase (3Dpol): Nucleotide and non-nucleotide inhibitors of the viral polymerase are a classic antiviral approach.
    • Explore Host-Targeting Agents (HTAs): Target host factors essential for viral replication (e.g., lipid metabolism, intracellular membranes). This approach has a high genetic barrier to resistance.

References

FAQ: Rupintrivir Resistance (A105V & I109V Substitutions)

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What are the A105V and I109V mutations? A105V and I109V are amino acid substitutions in the NS6 protease of human norovirus. They were identified in replicon cells selected for survival under increasing rupintrivir pressure and are linked to reduced drug susceptibility [1] [2] [3]. The I109V single mutation appears first, while the A105V/I109V double mutation is associated with higher levels of resistance [1].

Q2: What is the experimental evidence for these resistance mutations? The evidence comes from multiple, complementary experimental approaches:

  • In vitro selection: Norwalk virus (GI.1) replicon cells were passaged in the presence of increasing this compound concentrations, leading to the emergence of resistant lineages [1].
  • Genotypic analysis: Sequencing of the resistant replicons revealed the A105V and I109V mutations in the protease [1] [4].
  • Phenotypic validation: A cell-based FRET assay confirmed these mutations impact protease function and confer resistance [1] [2] [3].
  • Reverse genetics: Introducing the I109V mutation into murine norovirus (MNV) created a recombinant virus with demonstrably reduced susceptibility to this compound, validating the causal role of this mutation [1] [2].

Q3: How much do these mutations reduce drug susceptibility? The following table summarizes the resistance levels observed in Norwalk virus replicon cells:

Mutation(s) Fold Change in EC50 (vs. Wild-Type) This compound Concentration at Selection
I109V ~4 to 6-fold 10 μM
A105V / I109V ~7 to 12-fold 15-20 μM

Data compiled from [1]. The EC50 for the wild-type replicon was 1.3 μM.

Experimental Protocols

Protocol 1: In Vitro Selection of this compound-Resistant Norwalk Virus Replicons

This methodology is used to generate resistant viral replicons in a controlled laboratory setting [1].

Workflow Overview

G Start Start with HGT cells harboring Norwalk virus replicon Step1 Treat with 5 μM this compound for 12 days (no G418) Start->Step1 Step2 Passage cells with G418 and escalating this compound (10 to 20 μM) for 45 days Step1->Step2 Step3 Isolate resistant cell clones by limiting dilution Step2->Step3 Step4 Sequence NS6 protease region of replicon RNA Step3->Step4 Step5 Identify resistance mutations (A105V, I109V) Step4->Step5

Key Materials & Reagents

  • Cell Line: HGT cells (human gastric adenocarcinoma) stably maintaining a Norwalk virus (GI.1) replicon with a neomycin resistance gene.
  • Antiviral Compound: this compound.
  • Culture Medium: With and without the selective agent G418.

Procedure Steps

  • Initial Treatment: Culture HGT-NV replicon cells with 5 μM this compound for 12 days in the absence of G418 selection pressure [1].
  • Escalating Selection: Passage the surviving cells in medium containing G418 and progressively higher concentrations of this compound (e.g., from 10 μM up to 20 μM) for approximately 45 days [1].
  • Clone Isolation: Use limiting dilution on the surviving cell population after 45 days to isolate single-cell clones [1].
  • Genotypic Analysis: Extract RNA from resistant clones, perform RT-PCR to amplify the NS6 protease region, and sequence the product to identify mutations [1].
Protocol 2: Characterizing Resistance in Murine Norovirus (MNV) via Reverse Genetics

This protocol validates the effect of identified mutations in an infectious model system [1] [5].

Workflow Overview

G Start Design mutagenesis primers for I109V substitution Step1 Perform site-directed mutagenesis on MNV cDNA clone Start->Step1 Step2 In vitro transcription to generate viral RNA Step1->Step2 Step3 Transfect RNA into permissive cells (e.g., RAW 264.7) Step2->Step3 Step4 Recover recombinant MNV-I109V virus Step3->Step4 Step5 Phenotypic testing: Plaque assay or CPE-based assay with this compound Step4->Step5

Key Materials & Reagents

  • Reverse Genetics System: An infectious cDNA clone of MNV [5].
  • Cells: Permissive cell line for MNV, such as RAW 264.7 murine macrophages.
  • Assay: Plaque reduction assay or cytopathic effect (CPE)-based assay to determine EC50.

Procedure Steps

  • Mutagenesis: Introduce the desired I109V point mutation into the MNV cDNA clone using site-directed mutagenesis [1].
  • RNA Transcription: Generate viral genomic RNA from the wild-type and mutant cDNA templates using an in vitro transcription system [5].
  • Virus Recovery: Transfect the transcribed RNA into permissive cells (e.g., RAW 264.7) to rescue the recombinant virus [5].
  • Susceptibility Testing: Infect cells with the recombinant MNV-I109V and wild-type MNV in the presence of a dilution series of this compound. Use a plaque assay or MTS cell viability assay to quantify viral replication and calculate the EC50 for comparison [1] [4].

Technical Troubleshooting Guide

Issue Potential Cause Suggested Solution
Resistant replicons do not emerge during selection. Drug concentration is too high, eliminating all replicons. Start with a lower concentration of this compound (e.g., 2.5-5 µM) and remove G418 initially to reduce selection pressure [1].
The viral mutation rate is too low. Ensure a sufficiently large cell population is maintained during passages to provide genetic diversity.
Recombinant MNV fails to recover after transfection. Low transfection efficiency or RNA quality. Use a high-efficiency transfection method (e.g., electroporation) for RAW 264.7 cells and ensure high-quality, capped RNA transcripts [5].
The resistance fold-change is lower than expected. The mutation may impact viral fitness (attenuation). The I109V mutation may reduce viral fitness. Consider passaging the recombinant virus to adapt or check growth kinetics alongside susceptibility [1].

Research Note

The A105V and I109V mutations have also been shown to confer cross-resistance to a newer class of peptidomimetic protease inhibitors derived from this compound, highlighting a potential challenge for drug development [4].

References

FAQ: Understanding Blood-Tinged Mucus with Rupintrivir

Author: Smolecule Technical Support Team. Date: February 2026

  • Q1: What is the clinical presentation of this adverse effect? The primary adverse effect reported is blood-tinged mucus [1] [2] and nasal passage irritation [1] [2]. This was identified as the most common adverse effect in phase II clinical trials.

  • Q2: Is the effect localized or systemic? This is a localized effect confined to the nasal cavity. Pharmacokinetic studies demonstrate that intranasal rupintrivir has minimal systemic absorption, with high drug concentrations remaining in the nasal mucosa [1] [3].

  • Q3: How severe is this effect typically? In clinical trials, these effects were generally characterized as mild and short-lived [3]. The drug was overall considered to be well tolerated [1] [2].

Quantitative Data from Clinical Studies

The table below summarizes key quantitative findings on efficacy and adverse effects from phase II trials.

Aspect Dosing Regimen Result Citation
Prophylaxis: Viral Culture Reduction 5x/day 44% (ruprintrivir) vs. 70% (placebo); P=0.03 [1] [4]
Prophylaxis: Viral Culture Reduction 2x/day 60% (ruprintrivir) vs. 92% (placebo); P=0.004 [1] [4]
Treatment: Symptom Score Reduction 5x/day 33% reduction (2.2 vs. 3.3 for placebo); P=0.014 [1] [4]
Common Adverse Effect (Blood-Tinged Mucus) Various intranasal 11 out of 58 subjects reported the effect [2]

Proposed Mechanism and Experimental Evidence

The diagram below illustrates the proposed mechanism for this compound's action and potential local irritation.

G A Intranasal this compound Application B Inhibition of HRV 3C Protease A->B F Local Nasal Mucosa Irritation A->F C Blockage of Viral Polyprotein Cleavage B->C D Suppression of Viral Replication C->D E1 Reduced Viral Titers D->E1 E2 Reduced Symptom Scores D->E2 G Blood-Tinged Mucus F->G

Mechanism of Action & Irritation Hypothesis: this compound is an irreversible inhibitor of the human rhinovirus (HRV) 3C protease [2] [5]. This protease is essential for cleaving the viral polyprotein into functional units for replication [6]. By inhibiting 3C protease, this compound suppresses viral replication, leading to reduced viral titers and symptoms [1] [4]. The blood-tinged mucus is hypothesized to result from local irritation of the nasal mucosa due to the direct contact of the drug formulation [2], and not from systemic toxicity.

Supporting Preclinical Evidence: An ex vivo study using precision-cut lung slices (PCLS) from house dust mite-sensitized mice demonstrated that this compound not only has antiviral properties but also modulates the immune response by reducing RV-induced levels of the pro-inflammatory cytokine IL-6 and the TH-2 cytokine IL-4 [6]. This suggests the drug's effect on the local mucosal environment is complex and extends beyond direct viral inhibition.

Troubleshooting & Management Guide for Researchers

The following workflow outlines a systematic approach to managing this adverse effect in a research setting.

G Start Report of Blood-Tinged Mucus A Assess Severity and Duration Start->A B Verify Dosing Protocol Adherence A->B D1 Mild/Transient: Continue Monitoring A->D1 D2 Persistent/Severe: Consider Dose or Formulation Adjustment A->D2 C Consider Formulation Excipients B->C If protocol deviation C->D2 E Document and Report Findings D1->E D2->E

Recommended Experimental Protocols and Adjustments:

  • Systematic Assessment:

    • Monitor Closely: In animal or human studies, implement standardized nasal exams to monitor for irritation and blood-tinged mucus.
    • Grade Severity: Develop a simple grading scale (e.g., absent, mild, moderate, severe) to quantitatively track the effect.
    • Record Duration: Note the onset and resolution of the symptom in relation to dosing.
  • Formulation and Dosing Considerations:

    • Review Vehicle: The placebo in clinical trials was the drug's vehicle alone [3]. If the incidence is high, investigate whether specific formulation excipients contribute to mucosal irritation.
    • Dosing Frequency: Clinical trials tested both 2x/day and 5x/day dosing [1]. If irritation is a significant issue, exploring less frequent dosing regimens could be a viable parameter to test, while balancing potential losses in efficacy.
  • Inclusion/Exclusion Criteria:

    • As done in clinical trials, exclude subjects with pre-existing abnormal nasal mucosa or clinically significant deviated nasal septum at screening to minimize confounding factors [4].

Important Note on Clinical Development

While a valuable research tool, the development of intranasal this compound for common cold treatment in the general population was halted after it failed to show efficacy in large-scale, naturally acquired infection trials [2]. Therefore, current research focus may be better directed toward understanding its mechanisms in specific disease models, like asthma exacerbations [6], rather than managing this side effect for general consumer use.

References

Rupintrivir nasal passage irritation solutions

Author: Smolecule Technical Support Team. Date: February 2026

Irritation Profile of Intranasal Rupintrivir

The following table summarizes the key findings on local adverse effects from clinical trials, which form the basis for understanding this issue [1] [2].

Aspect Findings from Clinical Trials
Reported Adverse Events Mild, short-lived upper respiratory tract events: nose and throat irritation, blood-tinged mucus, temporary changes in taste/smell perception [1] [2].
Incidence & Severity Events were "mild" and "short-lived." Frequency was similar between this compound and placebo groups in some studies [3] [2].
Cause/Site of Action Local: Effects confined to the site of intranasal administration. Systemic exposure to the drug was minimal [3] [2].
Toxicology Evidence Preclinical studies in rats and dogs showed no evidence of irritation or inflammation in the nasopharyngeal tract or lungs after repeated intranasal dosing [4].

Proposed Experimental Workflow for Irritation Assessment

For researchers investigating excipients or new formulations to improve nasal tolerability, the following workflow outlines a potential preclinical and clinical assessment strategy, inferred from the methodologies used in this compound development.

G cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase start Start: New Formulation p1 In Vitro Irritancy Models (e.g., Cell Monolayers) start->p1 p2 Animal Toxicology Studies (Intranasal Dosing) p1->p2 p3 Histopathological Examination of Nasal Tissues p2->p3 decision Irritation Profile Acceptable? p3->decision Preclinical Data c1 Phase I Trial in Healthy Volunteers c2 Standardized Nasal Examinations c1->c2 c3 Subject-Reported Symptom Diaries c2->c3 c3->decision Clinical Data decision->start No, Reformulate decision->c1 Yes end Proceed to Further Efficacy Trials decision->end Yes

FAQs on this compound and Nasal Irritation

Q1: What was the suspected mechanism for this compound-induced nasal irritation? The evidence suggests the irritation was a local effect directly on the nasal mucosa. This is supported by the fact that symptoms were confined to the upper respiratory tract and that systemic exposure to the drug was found to be negligible [3] [2]. The drug was delivered as a suspension, and the physical properties of the formulation itself may have contributed to the sensation of irritation.

Q2: Did preclinical toxicology studies predict this irritation in humans? Interestingly, no. Repeated-dose intranasal toxicity studies in rats and dogs conducted for up to 28 days did not reveal any histopathological evidence of irritation or inflammation in the nasopharyngeal tract [4]. This highlights a potential disconnect between animal models and human subjective experience for topical nasal products.

Q3: Are there any documented protocols for mitigating this irritation? The available historical records do not contain specific protocols developed to mitigate this compound's nasal irritation. The development program was terminated after Phase II trials failed to demonstrate sufficient efficacy in naturally acquired colds, halting further formulation optimization work [5].

Research Considerations

Given that this compound is no longer in clinical development, your research might focus on:

  • Formulation Science: Investigating how modern suspending agents, pH adjusters, or osmolarity modifiers could improve the tolerability of similar intranasal antiviral formulations.
  • Comparative Toxicology: Analyzing why the preclinical models failed to predict the subjective irritation reported in humans could improve future predictive models.

References

Rupintrivir resistance development in serial passage

Author: Smolecule Technical Support Team. Date: February 2026

Rupintrivir Resistance Profiles

The following table summarizes key resistance-associated mutations identified in viral 3C proteases after in vitro serial passage with this compound.

Virus/Replicon System Identified Mutations in 3C Protease Fold Reduction in Susceptibility Citations
Human Rhinovirus 14 (HRV-14) T129A, T131A, T143P, Y139H (accumulated combinations) Up to 7-fold after initial passages; only minimal further reduction (up to 5-fold) with additional mutations [1]. [1]
Human Norovirus (Replicon System) I109V (single mutant); A105V + I109V (double mutant) Approximately 4- to 11-fold reduced sensitivity [2]. [2]

Experimental Protocol: Serial Passage for Resistance

The core methodology for inducing resistance involves serially passaging the virus in the presence of sub-inhibitory concentrations of the drug [3]. Below is a generalized workflow that you can adapt.

workflow Start Start: Infect Cell Culture P1 Apply Sub-EC50 Drug Pressure Start->P1 P2 Monitor for CPE (≥50%) P1->P2 P3 Harvest Virus-Containing Supernatant P2->P3 P4 Passage Virus on Fresh Cells P3->P4 P5 Escalate Drug Concentration (1-3x previous) P4->P5 Decision Resistant Virus Emerged? P5->Decision Decision:s->P2:n No End Characterize Resistant Variants Decision->End Yes

Detailed Methodology [1] [3] [2]

  • Initial Infection: Infect susceptible host cells (e.g., H1-HeLa cells for HRV) with the virus at a low multiplicity of infection (MOI of 0.1 is typical) [1].
  • Apply Selective Pressure: Include this compound in the culture medium at a concentration near or below the established EC50 (50% effective concentration) for the virus. The initial study on HRV used concentrations up to 3.5 times the EC50 [1].
  • Monitor and Harvest: Incubate the infected culture and monitor for viral replication, typically by observing the cytopathic effect (CPE). Harvest the supernatant when CPE reaches at least 50% [1].
  • Serial Passage: Clarify the supernatant by low-speed centrifugation. Use a portion of this supernatant (e.g., 0.2 to 0.5 ml) to infect fresh, naive cells. In this new passage, increase the this compound concentration by one- to three-fold [1].
  • Repeat Cycles: Repeat the process of monitoring, harvesting, and passaging onto fresh cells with escalating drug concentrations for multiple cycles.
  • Analysis: Once a reduction in susceptibility is observed (e.g., virus grows at a concentration that was previously inhibitory), the viral RNA from the harvested supernatant should be sequenced to identify mutations [1] [2]. The resistance profile can be confirmed by generating recombinant viruses with the identified mutations and re-testing their susceptibility [1].

Frequently Asked Questions & Troubleshooting

Q1: How many passages are typically required for this compound-resistant variants to emerge?

  • A: The emergence is generally not immediate. In studies with Human Rhinovirus, variants with reduced susceptibility were initially isolated after 14 to 40 cumulative days in culture, which corresponded to about three to six passages [1]. This indicates a relatively high genetic barrier to resistance for this compound.

Q2: How do I confirm that an observed mutation is responsible for resistance?

  • A: Genotypic evidence from sequencing is a strong indicator, but functional validation is key. The gold standard is to use reverse genetics to construct recombinant viruses (e.g., in HRV-14) or replicons that contain only the specific mutation(s) of interest [1] [2]. Subsequent susceptibility testing (EC50 determination) of these engineered viruses compared to the wild-type will definitively link the mutation to the resistant phenotype [1].

Q3: We are passaging the virus, but no resistance is emerging. What could be wrong?

  • A: Consider the following troubleshooting steps:
    • Drug Concentration: Ensure you are not starting with a drug concentration that is too high, which would completely suppress all replication. The initial selective pressure should be at a sub-inhibitory level to allow some viral replication and the emergence of mutants [3].
    • Passage Duration: Do not passage too quickly. The virus population needs sufficient time to replicate and for mutants to emerge and become dominant. Ensure you are harvesting when robust viral replication (e.g., significant CPE) is observed [1].
    • Viral Diversity: A larger viral population size increases the chance of pre-existing resistant mutants. You might try infecting with a higher MOI or using a clinical isolate with inherent higher diversity.
    • In vitro vs. in vivo: Be aware that some drug targets, particularly highly oligomeric structures like capsids, can act as "dominant drug targets," which inherently suppress the emergence of resistance in a mixed infection setting [4]. While this compound targets a protease, the principle highlights that the biological context of the target matters.

References

Rupintrivir comparative activity against HRV serotypes

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Activity Data

Compound / Study Target / Serotype Activity Type Value Notes
Rupintrivir [1] [2] HRV 3C Protease (general) Antiviral Activity (EC₅₀) 12 nM Cited from prior literature; poor pharmacokinetics halted clinical development.
This compound [3] HRV 3C Protease (general) Binding Energy (in silico) -6.66 kcal/mol Used as a reference standard in a computational study on propolis compounds.
AG7404 (this compound derivative) [4] [5] HRV-B14 3C Protease Enzymatic Inhibition (IC₅₀) 0.046 µM (46 nM) Direct inhibition of the purified protease.
AG7404 (this compound derivative) [4] [5] HRV-B14 Antiviral Activity (EC₅₀) 0.108 µM (108 nM) Cell-based assay (CPE inhibition).
AG7404 (this compound derivative) [4] [5] HRV-A16 Antiviral Activity (EC₅₀) 0.191 µM (191 nM) Cell-based assay (CPE inhibition).
AG7404 (this compound derivative) [4] [5] HRV-A21 Antiviral Activity (EC₅₀) 0.187 µM (187 nM) Cell-based assay (CPE inhibition).

Experimental Protocol Details

The data for AG7404 was generated using standardized virological and biochemical methods, which are detailed below [4].

  • Antiviral Assay (EC₅₀): The antiviral activity was determined using a Cytopathic Effect (CPE) Inhibition Assay.
    • Cell and Virus Culture: H1-HeLa cells were cultured and infected with specific HRV serotypes (B14, A16, A21).
    • Compound Incubation: Serially diluted AG7404 was mixed with the virus and incubated on cells for 72 hours.
    • Viability Measurement: Cell viability was measured using an MTT assay, which quantifies metabolic activity in living cells.
    • Data Analysis: The EC₅₀ (effective concentration that reduces CPE by 50%) and CC₅₀ (cytotoxic concentration that reduces cell viability by 50%) were calculated using nonlinear regression analysis in software such as GraphPad Prism.
  • Enzymatic Inhibition Assay (IC₅₀): The direct inhibition of the 3C protease was measured using purified HRV-B14 3C protease enzyme. The IC₅₀ is the concentration of the inhibitor required to reduce protease activity by 50%.
  • Structural Analysis: The binding mode was elucidated through X-ray crystallography. The crystal structure of the HRV-B14 3C protease in complex with AG7404 was solved, revealing covalent binding to the catalytic cysteine residue (Cys146) and occupation of the substrate-binding pockets.

The following workflow diagram illustrates the key experimental and research strategies used in these studies to identify and characterize 3C protease inhibitors.

cluster_strategy1 Strategy 1: Novel Inhibitor Discovery cluster_strategy2 Strategy 2: Known Inhibitor Analysis start Research Goal: Identify HRV 3Cpro Inhibitors S1 Virtual Screening of Compound Libraries start->S1 K1 Compound Derivitization (e.g., AG7404 from this compound) start->K1 For established compounds S2 In Vitro Enzymatic Assay (IC₅₀ Determination) S1->S2 S3 Characterization via Molecular Dynamics & DFT S2->S3 K2 Crystallography (Binding Mode Analysis) K1->K2 K3 Antiviral CPE Assay (EC₅₀ Determination) K2->K3

References

Rupintrivir cross-reactivity with enterovirus 3C proteases

Author: Smolecule Technical Support Team. Date: February 2026

Rupintrivir Potency Against Enterovirus 3C Proteases

The following table compiles key experimental data on the inhibition of different enteroviral 3C proteases by this compound. IC₅₀ (Half Maximal Inhibitory Concentration) and EC₅₀ (Half Maximal Effective Concentration) are standard measures of a compound's potency; lower values indicate stronger inhibition.

Virus Assay Type Potency (IC₅₀ / EC₅₀) Experimental Context & Notes
Enterovirus A71 (EV-A71) Enzyme Inhibition IC₅₀ = 1.65 μM [1] In vitro protease activity assay.
Enterovirus A71 (EV-A71) Cell-based Replicon EC₅₀ = 0.78 μM [1] Measures reduction of viral RNA replication in cells.
Coxsackievirus A16 (CV-A16) Molecular Dynamics N/A (Binding affinity analyzed) [1] Computational study; this compound shows stable binding to the 3C protease.
Enterovirus D68 (EV-D68) Enzyme Inhibition / Crystallography Data from functional characterization [2] Study confirms binding to the EV-D68 3C protease active site.
Norovirus Cell-based Replicon & Protease EC₅₀ = 2.3 μM (Norwalk Replicon) [3] Demonstrates this compound's broad cross-reactivity beyond enteroviruses to other families like Caliciviridae.

A molecular dynamics simulation study directly compared this compound with another inhibitor, SG85, for two viruses. The analysis of binding free energies suggested that for CV-A16, SG85 had a slightly higher affinity than this compound, whereas for EV-A71, the affinities of both inhibitors were similar [1].

Experimental Methodologies Explained

The data in the table above is derived from specific experimental protocols. Here is a detailed breakdown of the key methodologies cited.

  • Enzyme Inhibition Assay (IC₅₀ Determination): This method directly measures the compound's ability to inhibit the protease enzyme's function in a test tube. The 3C protease is incubated with this compound and a synthetic substrate that changes color or fluoresces when cleaved. The IC₅₀ is the concentration of this compound that reduces the protease's activity by 50% [1].
  • Cell-Based Replicon Assay (EC₅₀ Determination): This test evaluates the compound's effectiveness in a more complex, cellular environment. Cells are engineered to contain a non-infectious piece of the viral genome (replicon) that can replicate itself. The EC₅₀ is the concentration of this compound that reduces viral RNA replication within the cells by 50% [3] [1].
  • Molecular Dynamics (MD) Simulation: This is a computational approach used to understand the physical interactions between this compound and the 3C protease. The simulation models the atom-by-atom movements over time, allowing researchers to calculate binding free energies and observe the stability of the inhibitor-protein complex, which provides insights into the strength and mechanism of binding [1].
  • Biolayer Interferometry (BLI): This technique directly measures the binding affinity and kinetics (association and dissociation rates) between the 3C protease and an inhibitor. The protein is immobilized on a biosensor tip, and when the inhibitor binds, it causes a shift in the interference pattern of light, which is measured in real-time [4].

The workflow for the key computational method (MD Simulation) used in one of the primary studies is visualized below.

G Start Start PDB Get Crystal Structure (PDB ID) Start->PDB Prep Prepare System (Solvation, Ionization) PDB->Prep EnergyMin Energy Minimization Prep->EnergyMin Equil System Equilibration EnergyMin->Equil ProdMD Production MD Run Equil->ProdMD Analysis Trajectory Analysis ProdMD->Analysis Results Binding Metrics Analysis->Results

Mechanism of Action and Cross-Reactivity

This compound is an irreversible covalent inhibitor that specifically targets viral 3C proteases [2]. Its design mimics the natural peptide substrate of the protease, allowing it to bind tightly into the enzyme's active site. Once bound, its reactive chemical group forms a permanent covalent bond with the catalytic cysteine residue (C147 in EV-D68 numbering), permanently inactivating the enzyme [1] [2].

The broad cross-reactivity of this compound across different viruses stems from the high conservation of the 3C protease's active site structure and its mechanism across the Picornaviridae family and beyond [3] [2]. The catalytic triad (H40, E71, and C147) and the preference for cleaving at Glutamine-Glycine (Q-G) sites are virtually identical among many of these viruses, making them susceptible to a single, well-designed inhibitor [1] [2].

References

Rupintrivir efficacy comparison in different animal models

Author: Smolecule Technical Support Team. Date: February 2026

Rupintrivir Efficacy in Animal Models

The table below summarizes the efficacy data of this compound from various experimental models. Notably, a direct, side-by-side comparison in a single study is not available in the current literature.

Virus / Condition Experimental Model Efficacy Measurement Key Findings Citation
Enterovirus-71 (EV71) Suckling mice Survival rate, viral RNA/VP1 expression, histopathology Dramatically improved survival (90.9% vs. 38.5% in control); profoundly alleviated necrotizing myositis and suppressed viral load. [1]
Human Rhinovirus (HRV) in Allergic Asthma Mouse Precision-Cut Lung Slices (PCLS), ex vivo Secretion of cytokines IL-4 and IL-6 Inhibited exaggerated TH-2 cytokine IL-4 and pro-inflammatory cytokine IL-6 in HDM-sensitized mice. [2]
Poliovirus (PV) Human HeLa S3 cells (Single-cell microfluidic analysis) Multiple infection dynamic parameters (e.g., infection rate, replication speed) Potent inhibition with IC50 of 8.0 nM; distinct mechanism from polymerase inhibitors. [3]
Human Rhinovirus (HRV) Common Cold Human clinical trial (Phase II) Viral titer, cold symptoms Failed to show efficacy against naturally acquired colds, halting further clinical development for this indication. [4]

Detailed Experimental Protocols

To help you evaluate and potentially replicate these findings, here are the methodologies from the key studies cited above.

EV71 Infection in Suckling Mice [1]
  • Animal Model: Suckling mice (specific strain and age are detailed in the original publication).
  • Infection & Treatment: Mice were infected with a lethal dose of EV71. This compound was administered at various doses, with 0.1 mg/kg identified as a clinically effective low dose.
  • Efficacy Assessment:
    • Primary Outcome: Survival rate and incidence of limb paralysis were monitored over time.
    • Virological & Pathological Analysis: At designated time points, tissues were collected for:
      • Quantitative RT-PCR: To measure viral RNA load.
      • Immunohistochemistry: To detect viral VP1 protein expression.
      • Histological Analysis: To evaluate virus-induced necrotizing myositis.
HRV Infection in Allergic Asthma Model (ex vivo) [2]
  • Model Preparation:
    • Mice were sensitized with house dust mite (HDM) extract to induce a state of allergic asthma.
    • Precision-cut lung slices (PCLS) were prepared from both sensitized and non-sensitized mice.
  • Infection & Treatment: PCLS were infected with HRV, with some slices receiving 100 nM this compound.
  • Efficacy Assessment:
    • After 48 hours, culture supernatants were collected.
    • Cytokine secretion (e.g., IL-4, IL-6, IFNs) was quantified using enzyme-linked immunosorbent assay (ELISA) and electrochemiluminescence immunoassays.
    • The antiviral effect was gauged by the drug's ability to modulate the dysregulated cytokine response.
Single-Cell Analysis of Poliovirus Inhibition [3]
  • Cell-based Assay: HeLa S3 cells were pretreated with this compound for 1 hour and then infected with a recombinant poliovirus expressing a fluorescent reporter protein (PV-eGFP).
  • Technology: A high-throughput microfluidic device captured thousands of single cells, allowing for real-time tracking of the infection.
  • Efficacy Assessment:
    • Infection Rate: The percentage of GFP-positive cells was measured to generate a dose-response curve and calculate the IC50 (8.0 nM).
    • Infection Dynamics: Five parameters (e.g., maximum fluorescence, replication slope) were extracted from each single-cell time course to create a "fingerprint" of the drug's mechanism of action, distinguishing it from other inhibitor classes.

Mechanism of Action and Experimental Workflow

This compound is an irreversible inhibitor of the 3C protease (3Cpro), a viral enzyme essential for picornaviruses. This protease cleaves the large viral polyprotein into individual functional proteins and structural units. By inhibiting 3Cpro, this compound halts the production of viable viral particles [4] [3].

The following diagram illustrates the general workflow for evaluating this compound's efficacy in an animal model, synthesizing the protocols from the cited studies:

Start Start: Animal Model Selection A Animal Infection with Target Virus Start->A Model Established B Administer this compound (Various Doses & Schedules) A->B Post-infection C Monitor Clinical Outcomes B->C Over Experiment Duration D Sample Collection & Analysis C->D At Endpoint E Data Analysis & Efficacy Conclusion D->E

Key Insights for Researchers

  • Promising Broad-Spectrum Potential: While clinical development for rhinovirus common cold was halted, this compound shows significant efficacy in animal models against other picornaviruses like EV71, suggesting its potential could be re-evaluated for severe enteroviral infections [1] [3].
  • Model-Dependent Outcomes: The failure in human clinical trials for common cold [4] versus its success in controlled animal and ex-vivo models [1] [2] highlights the critical importance of model selection and how disease complexity (e.g., pre-existing inflammation in asthma) can influence drug effects.
  • Advanced Analytical Techniques: The use of single-cell analysis in microfluidic devices represents a powerful future direction. It not only confirms efficacy but also helps cluster drugs by mechanism of action and may even predict the likelihood of resistance development [3].

References

Rupintrivir versus Pleconaril antiviral activity

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action at a Glance

Feature Rupintrivir Pleconaril
Molecular Target 3C protease [1] [2] Viral capsid protein 1 (VP1) [3] [4]
Target Process Polyprotein processing & viral replication [1] [2] Viral uncoating & RNA release [3]
Binding Nature Irreversible, covalent inhibitor [2] Reversible, integrates into hydrophobic pocket [3]

Comparative Antiviral Profile

Aspect This compound Pleconaril
Spectrum of Activity Broad-spectrum vs. human rhinoviruses (hRVs) & other enteroviruses [1] [2] [5] Specific to human picornaviruses (rhino- & enteroviruses) [3]
In Vitro Potency (EC₅₀) vs. hRV-B14: 0.108 µM; vs. hRV-A16: 0.191 µM [1]. Broad activity at nanomolar (nM) range [2]. Clinical benefit linked to isolates with EC₅₀ ≤ 0.38 µg/mL [3].
Selectivity Index (SI) High (SI > 100 in Echovirus 1 model) [5] Very High (Highest SI in Echovirus 1 model) [5]
Clinical Status Preclinical/research; derivative AG7404 in development [6] [1] Phase III trials for common cold; not approved [3] [5]

Detailed Experimental Protocols

To help you evaluate the supporting data, here are the methodologies commonly used to generate the efficacy figures cited in the tables.

Cytopathic Effect (CPE) Inhibition Assay

This standard cell-based assay measures the drug's ability to protect cells from virus-induced death [1] [3].

  • Workflow Summary:
    • Cell Culture Preparation: Use susceptible cell lines (e.g., H1HeLa, A549) [1] [5].
    • Infection and Treatment: Infect cells with a standardized virus dose (e.g., 100 TCID₅₀) and apply serial dilutions of the antiviral compound [1].
    • Incubation: Incubate for a set period (e.g., 48-72 hours) at conditions favorable for viral replication (e.g., 33°C for rhino-viruses) [1] [5].
    • Viability Measurement: Assess cell viability using methods like the MTT assay, which measures metabolic activity, or the CellTiter-Glo assay, which measures ATP levels [1] [5].
    • Data Analysis: Calculate the EC₅₀ (half-maximal effective concentration) and CC₅₀ (half-maximal cytotoxic concentration) using nonlinear regression in software like GraphPad Prism. The Selectivity Index (SI) is determined as SI = CC₅₀/EC₅₀ [5].
3C Protease Enzymatic Assay

This biochemical assay directly measures the inhibition of the viral 3C protease enzyme by compounds like this compound [1].

  • Workflow Summary:
    • Protein Purification: Express and purify the recombinant 3C protease protein [1] [2].
    • Reaction Setup: Incubate the purified protease with a substrate and the inhibitor candidate.
    • Activity Measurement: Measure the rate of substrate cleavage in the presence of varying inhibitor concentrations.
    • Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration), which is the concentration of inhibitor required to reduce protease activity by 50% [1].

Research Implications and Combination Strategies

A prominent trend in antiviral research is the use of drug combinations. Combining pleconaril and this compound, which have different mechanisms of action, has shown synergistic effects in vitro. This means the combined inhibitory effect is greater than the sum of their individual effects [5]. This strategy can enhance antiviral efficacy and raise the genetic barrier to drug resistance [6] [7].

The following diagram illustrates the distinct viral targets of each drug and the rationale for their synergistic combination.

G Virus Enterovirus/Rhinovirus Entry Viral Entry (Uncoating & RNA Release) Virus->Entry Step 1 Replication Viral Replication (Polyprotein Processing) Entry->Replication Step 2 Pleconaril Pleconaril (Capsid-Binding Agent) Pleconaril->Entry Inhibits Combination Synergistic Combination • Enhanced efficacy • Higher barrier to resistance Pleconaril->Combination This compound This compound (3C Protease Inhibitor) This compound->Replication Inhibits This compound->Combination

References

Comparison of Mpro Inhibitors: Rupintrivir vs. AG7404

Author: Smolecule Technical Support Team. Date: February 2026

Compound Biochemical Inhibition IC₅₀ (SARS-CoV-2 Mpro) Biochemical Inhibition IC₅₀ (SARS-CoV-1 Mpro) Antiviral Activity (Cell-Based) Key Structural & Experimental Findings
Rupintrivir (AG7088) 101 μM [1] [2] 66 μM [1] [2] Higher potency and Selectivity Index in a human cell culture model of SARS-CoV-2 infection [1] [2] Fits less optimally into the Mpro active site compared to AG7404; all interacting protein residues are conserved between SARS-CoV-1 and SARS-CoV-2 Mpro [1] [2]
AG7404 47 μM [1] [2] 29 μM [1] [2] Antiviral activity confirmed, but with a lower Selectivity Index than this compound in the same model [1] [2] Has a better fit to the active site of the target protease than this compound, as confirmed by crystallographic structures [1] [2]

Experimental Protocols and Methodologies

The data in the table above was generated using standard methodologies in drug discovery for evaluating protease inhibitors [1] [2] [3]:

  • Biochemical FRET Assays: This standard method measures inhibitor potency by quantifying the reduction in protease activity. The Mpro enzyme cleaves a synthetic peptide substrate labeled with a fluorescent donor and a quencher. Upon cleavage, fluorescence increases. Inhibitors reduce this fluorescence signal, and the IC₅₀ value (the concentration at which 50% of the enzyme activity is inhibited) is calculated from dose-response curves [1] [2] [3].
  • Crystallography: The crystal structures of AG7404 and this compound in complex with SARS-CoV-2 Mpro were solved. This technique provides atomic-level resolution of how the inhibitor binds to the enzyme's active site, revealing key interactions and explaining the structural basis for AG7404's superior fit and biochemical potency [1] [2].
  • Cell-Based Antiviral Assays: These experiments test the inhibitor's ability to protect human cells from live SARS-CoV-2 infection, typically by measuring the reduction of viral cytopathic effect or plaque formation. The Selectivity Index (SI) is a critical metric derived from these assays, calculated as the ratio of the compound's cytotoxic concentration to its effective antiviral concentration. A higher SI indicates a safer and more promising drug candidate [1] [2] [4].

The following diagram illustrates the multi-faceted experimental workflow used to characterize these Mpro inhibitors, from biochemical analysis to cellular validation.

G Start Start: Mpro Inhibitor Evaluation Biochemical Biochemical Characterization Start->Biochemical Cellular Cellular & Antiviral Profiling Start->Cellular IC50 FRET-Based Assay Determine IC₅₀ Value Biochemical->IC50 Crystal X-ray Crystallography Analyze Binding Mode Biochemical->Crystal Tox Cytotoxicity Assay Determine CC₅₀ Cellular->Tox Antiviral Antiviral Assay Determine EC₅₀ Cellular->Antiviral SI Calculate Selectivity Index (SI) Antiviral->SI SI = CC₅₀ / EC₅₀

Mechanism of Action and Research Context

  • Irreversible Covalent Inhibition: Both this compound and AG7404 are peptidomimetic inhibitors that function as irreversible covalent inhibitors. They mimic the P4 to P1' peptide substrate of the protease and contain an α,β-unsaturated ester at the P1' position. This group acts as a Michael acceptor, forming a permanent, stable covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site, which leads to irreversible enzyme inactivation [1] [2].
  • Mpro as a Drug Target: The SARS-CoV-2 Main Protease is a critical enzyme for viral replication. It processes the viral polyproteins translated from the viral RNA into functional non-structural proteins. Because its substrate recognition site is highly conserved and has no closely related human homologs, it is an attractive target for antiviral development [3] [5] [6].

References

Rupintrivir cytokine reduction vs other antivirals

Author: Smolecule Technical Support Team. Date: February 2026

Rupintrivir's Cytokine Reduction Profile

The following table summarizes key experimental findings on how this compound modulates cytokine levels, based on a study using precision-cut lung slices (PCLS) from a house-dust mite (HDM) sensitized mouse model [1].

Cytokine / Immune Marker Change with this compound Treatment Experimental Context
IL-4 (TH-2 cytokine) Reduced HDM-sensitized & RV-infected mouse PCLS
IL-6 (pro-inflammatory) Reduced HDM-sensitized & RV-infected mouse PCLS
IL-10 No significant reduction reported HDM-sensitized & RV-infected mouse PCLS
IFN-α, IFN-β, IFN-γ No significant reduction (antiviral response) Non-sensitized, RV-infected mouse PCLS
MCP-1, IP-10, TNF-α, IL-17A No significant reduction (pro-inflammatory) Non-sensitized, RV-infected mouse PCLS

The core finding is that This compound specifically inhibited the exaggerated RV-induced secretion of the pro-inflammatory cytokine IL-6 and the TH-2 cytokine IL-4, but only in a pre-inflamed, allergic-asthma-like environment [1]. It did not significantly affect the antiviral interferon response or other pro-inflammatory cytokines in non-sensitized tissues, indicating a targeted effect.

Experimental Protocol for Key Findings

The data in the table above was generated through the following detailed methodology [1]:

  • Animal Model: Balb/c mice were sensitized to create a state of allergic airway inflammation by intranasal application of House Dust Mite (HDM) extract over four weeks.
  • Tissue Preparation: Precision-cut lung slices (PCLS) were prepared from both HDM-sensitized and non-sensitized (control) mice.
  • Ex Vivo Infection & Treatment: The PCLS were infected with Human Rhinovirus 1b (RV1b) at a concentration of 1 × 10⁵ IU/mL.
  • This compound Application: The intervention group was infected with RV in the presence of 100 nM this compound.
  • Incubation and Measurement: Tissues were incubated for 48 hours. Culture supernatants were then collected, and cytokine concentrations were measured using commercially available ELISA (Enzyme-Linked Immunosorbent Assay) and MSD (Meso Scale Discovery) immunoassay kits. Cytokine levels were normalized to the total protein content of the sample.

This compound's Mechanism of Action

The following diagram illustrates how this compound's direct antiviral action is hypothesized to lead to the reduction of specific cytokines, based on the experimental findings [1] [2] [3].

G This compound Antiviral and Immunomodulatory Mechanism cluster_virus Viral Lifecycle (Untreated) cluster_drug This compound Action RV_Entry Human Rhinovirus (HRV) Enters Host Cell Polyprotein Viral RNA Translation: Single Polyprotein RV_Entry->Polyprotein Protease Viral 3C Protease (3Cpro) Cleaves Polyprotein Polyprotein->Protease Replication Viral Replication & Assembly of New Virions Protease->Replication Lysis Host Cell Lysis & Viral Spread Replication->Lysis CytokineStorm Exaggerated Cytokine Release (e.g., IL-4, IL-6) Lysis->CytokineStorm In HDM-sensitized context This compound This compound Inhibition Inhibits 3C Protease This compound->Inhibition Inhibition->Protease Irreversible Binding BlockedReplication Blocked Viral Replication Inhibition->BlockedReplication ReducedLoad Reduced Viral Load BlockedReplication->ReducedLoad ModulatedResponse Attenuated Cytokine Response (Reduced IL-4, IL-6) ReducedLoad->ModulatedResponse

As the diagram shows, this compound is an irreversible inhibitor of the human rhinovirus 3C protease (3Cpro) [2] [3]. This protease is essential for processing the viral polyprotein into the functional components required for replication [4] [5]. By inhibiting it, this compound directly blocks viral replication. The subsequent reduction in viral load is understood to prevent the exaggerated inflammatory response, leading to the specific down-regulation of IL-6 and IL-4 observed in the sensitized model [1].

Interpretation and Comparison Context

  • This compound's Niche: The data suggests this compound's cytokine-modulating effect is indirect and context-dependent. It is most relevant in situations where viral protease activity is a key driver of pathology, particularly in allergic asthma exacerbations triggered by rhinovirus infection [1].
  • Comparative Data Gap: The search results did not yield studies that directly compare this compound's cytokine reduction profile head-to-head with other antivirals (like polymerase inhibitors or entry inhibitors) in the same experimental model. This makes a broad, quantitative comparison challenging.
  • Focus on Mechanism: For a meaningful comparison with other drug classes, it is often more instructive to focus on their mechanisms of action. For instance, an antiviral that directly inhibits a host protein involved in cytokine signaling might show a different and broader immunomodulatory profile compared to the viral load-dependent effect of this compound.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.1

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

598.28027776 Da

Monoisotopic Mass

598.28027776 Da

Heavy Atom Count

43

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

RGE5K1Q5QW

Drug Indication

Investigated for use/treatment in viral infection.

Pharmacology

Rupintrivir is a peptidomimetic inhibitor with activity against human rhinoviruses. Rupintrivir is an irreversible 3C protease inhibitor which blocks processing of viral proteins, thus blocking viral replication.

MeSH Pharmacological Classification

Protease Inhibitors

Mechanism of Action

The 3C protease (3CP) enzyme is central to rhinovirus replication. By binding to and inhibiting this enzyme, AG7088 prevents rhinovirus replication in cells of the respiratory tract and stops cold symptoms developing.

Other CAS

223537-30-2

Wikipedia

Rupintrivir

Dates

Last modified: 08-15-2023
1: Rocha-Pereira J, Nascimento MS, Ma Q, Hilgenfeld R, Neyts J, Jochmans D. The enterovirus protease inhibitor rupintrivir exerts cross-genotypic anti-norovirus activity and clears cells from the norovirus replicon. Antimicrob Agents Chemother. 2014 Aug;58(8):4675-81. doi: 10.1128/AAC.02546-13. PubMed PMID: 24890597; PubMed Central PMCID: PMC4136040.
2: Zhang X, Song Z, Qin B, Zhang X, Chen L, Hu Y, Yuan Z. Rupintrivir is a promising candidate for treating severe cases of enterovirus-71 infection: evaluation of antiviral efficacy in a murine infection model. Antiviral Res. 2013 Mar;97(3):264-9. doi: 10.1016/j.antiviral.2012.12.029. PubMed PMID: 23295352.
3: Wu C, Cai Q, Chen C, Li N, Peng X, Cai Y, Yin K, Chen X, Wang X, Zhang R, Liu L, Chen S, Li J, Lin T. Structures of Enterovirus 71 3C proteinase (strain E2004104-TW-CDC) and its complex with rupintrivir. Acta Crystallogr D Biol Crystallogr. 2013 May;69(Pt 5):866-71. doi: 10.1107/S0907444913002862. PubMed PMID: 23633597.
4: Hung HC, Wang HC, Shih SR, Teng IF, Tseng CP, Hsu JT. Synergistic inhibition of enterovirus 71 replication by interferon and rupintrivir. J Infect Dis. 2011 Jun 15;203(12):1784-90. doi: 10.1093/infdis/jir174. PubMed PMID: 21536800.
5: Zhang XN, Song ZG, Jiang T, Shi BS, Hu YW, Yuan ZH. Rupintrivir is a promising candidate for treating severe cases of Enterovirus-71 infection. World J Gastroenterol. 2010 Jan 14;16(2):201-9. PubMed PMID: 20066739; PubMed Central PMCID: PMC2806558.
6: Wang J, Fan T, Yao X, Wu Z, Guo L, Lei X, Wang J, Wang M, Jin Q, Cui S. Crystal structures of enterovirus 71 3C protease complexed with rupintrivir reveal the roles of catalytically important residues. J Virol. 2011 Oct;85(19):10021-30. doi: 10.1128/JVI.05107-11. PubMed PMID: 21813612; PubMed Central PMCID: PMC3196404.
7: Lacroix C, George S, Leyssen P, Hilgenfeld R, Neyts J. The enterovirus 3C protease inhibitor SG85 efficiently blocks rhinovirus replication and is not cross-resistant with rupintrivir. Antimicrob Agents Chemother. 2015 Sep;59(9):5814-8. doi: 10.1128/AAC.00534-15. PubMed PMID: 26055377; PubMed Central PMCID: PMC4538484.
8: Lu G, Qi J, Chen Z, Xu X, Gao F, Lin D, Qian W, Liu H, Jiang H, Yan J, Gao GF. Enterovirus 71 and coxsackievirus A16 3C proteases: binding to rupintrivir and their substrates and anti-hand, foot, and mouth disease virus drug design. J Virol. 2011 Oct;85(19):10319-31. doi: 10.1128/JVI.00787-11. PubMed PMID: 21795339; PubMed Central PMCID: PMC3196414.
9: Binford SL, Weady PT, Maldonado F, Brothers MA, Matthews DA, Patick AK. In vitro resistance study of rupintrivir, a novel inhibitor of human rhinovirus 3C protease. Antimicrob Agents Chemother. 2007 Dec;51(12):4366-73. PubMed PMID: 17908951; PubMed Central PMCID: PMC2167992.
10: Binford SL, Maldonado F, Brothers MA, Weady PT, Zalman LS, Meador JW 3rd, Matthews DA, Patick AK. Conservation of amino acids in human rhinovirus 3C protease correlates with broad-spectrum antiviral activity of rupintrivir, a novel human rhinovirus 3C protease inhibitor. Antimicrob Agents Chemother. 2005 Feb;49(2):619-26. PubMed PMID: 15673742; PubMed Central PMCID: PMC547258.
11: Burns-Naas LA, Lee C, Evering W, Ahern L, Webber S, Zorbas M. Lack of respiratory and contact sensitizing potential of the intranasal antiviral drug candidate rupintrivir (AG7088): a weight-of-the-evidence evaluation. J Immunotoxicol. 2005 Jul 1;2(3):123-39. doi: 10.1080/15476910500203925. PubMed PMID: 18958666.
12: Ang MJ, Lau QY, Ng FM, Then SW, Poulsen A, Cheong YK, Ngoh ZX, Tan YW, Peng J, Keller TH, Hill J, Chu JJ, Chia CS. Peptidomimetic ethyl propenoate covalent inhibitors of the enterovirus 71 3C protease: a P2-P4 study. J Enzyme Inhib Med Chem. 2016;31(2):332-9. doi: 10.3109/14756366.2015.1018245. PubMed PMID: 25792507.
13: Wang Y, Li G, Yuan S, Gao Q, Lan K, Altmeyer R, Zou G. In Vitro Assessment of Combinations of Enterovirus Inhibitors against Enterovirus 71. Antimicrob Agents Chemother. 2016 Aug 22;60(9):5357-67. doi: 10.1128/AAC.01073-16. PubMed PMID: 27353263; PubMed Central PMCID: PMC4997834.
14: Costenaro L, Kaczmarska Z, Arnan C, Janowski R, Coutard B, Solà M, Gorbalenya AE, Norder H, Canard B, Coll M. Structural basis for antiviral inhibition of the main protease, 3C, from human enterovirus 93. J Virol. 2011 Oct;85(20):10764-73. doi: 10.1128/JVI.05062-11. PubMed PMID: 21835784; PubMed Central PMCID: PMC3187475.
15: Jetsadawisut W, Nutho B, Meeprasert A, Rungrotmongkol T, Kungwan N, Wolschann P, Hannongbua S. Susceptibility of inhibitors against 3C protease of coxsackievirus A16 and enterovirus A71 causing hand, foot and mouth disease: A molecular dynamics study. Biophys Chem. 2016 Dec;219:9-16. doi: 10.1016/j.bpc.2016.09.005. PubMed PMID: 27668727.
16: Tijsma A, Franco D, Tucker S, Hilgenfeld R, Froeyen M, Leyssen P, Neyts J. The capsid binder Vapendavir and the novel protease inhibitor SG85 inhibit enterovirus 71 replication. Antimicrob Agents Chemother. 2014 Nov;58(11):6990-2. doi: 10.1128/AAC.03328-14. PubMed PMID: 25199773; PubMed Central PMCID: PMC4249361.
17: Smee DF, Evans WJ, Nicolaou KC, Tarbet EB, Day CW. Susceptibilities of enterovirus D68, enterovirus 71, and rhinovirus 87 strains to various antiviral compounds. Antiviral Res. 2016 Jul;131:61-5. doi: 10.1016/j.antiviral.2016.04.003. PubMed PMID: 27063860; PubMed Central PMCID: PMC5100981.
18: Shang L, Wang Y, Qing J, Shu B, Cao L, Lou Z, Gong P, Sun Y, Yin Z. An adenosine nucleoside analogue NITD008 inhibits EV71 proliferation. Antiviral Res. 2014 Dec;112:47-58. doi: 10.1016/j.antiviral.2014.10.009. PubMed PMID: 25446894.
19: Mello C, Aguayo E, Rodriguez M, Lee G, Jordan R, Cihlar T, Birkus G. Multiple classes of antiviral agents exhibit in vitro activity against human rhinovirus type C. Antimicrob Agents Chemother. 2014;58(3):1546-55. doi: 10.1128/AAC.01746-13. PubMed PMID: 24366736; PubMed Central PMCID: PMC3957863.
20: Kawatkar SP, Gagnon M, Hoesch V, Tiong-Yip C, Johnson K, Ek M, Nilsson E, Lister T, Olsson L, Patel J, Yu Q. Design and structure-activity relationships of novel inhibitors of human rhinovirus 3C protease. Bioorg Med Chem Lett. 2016 Jul 15;26(14):3248-52. doi: 10.1016/j.bmcl.2016.05.066. PubMed PMID: 27265257.

Explore Compound Types